Product packaging for Ethylvanillin acetate(Cat. No.:CAS No. 72207-94-4)

Ethylvanillin acetate

Numéro de catalogue: B1585166
Numéro CAS: 72207-94-4
Poids moléculaire: 208.21 g/mol
Clé InChI: XRZFVPCFHPIMAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethylvanillin acetate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1585166 Ethylvanillin acetate CAS No. 72207-94-4

Propriétés

IUPAC Name

(2-ethoxy-4-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFVPCFHPIMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072530
Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72207-94-4
Record name 4-Acetoxy-3-ethoxybenzaldehyde
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Record name Benzaldehyde, 4-(acetyloxy)-3-ethoxy-
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Foundational & Exploratory

Ethylvanillin acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety information for ethylvanillin acetate, a significant compound in the flavor and fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. The core structure consists of a benzene ring substituted with an aldehyde group, an ethoxy group, and an acetoxy group.

Table 1: Chemical Identification

IdentifierValueSource(s)
IUPAC Name 4-acetoxy-3-ethoxybenzaldehyde[1]
CAS Number 72207-94-4[2][3][4]
Molecular Formula C₁₁H₁₂O₄[2][4][5]
Molecular Weight 208.21 g/mol [2][4][5]
SMILES String O=CC1=CC=C(OC(C)=O)C(OCC)=C1[4][5]
Alternate SMILES CCOc1c(OC(=O)C)ccc(C=O)c1[3]

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[4] It is known for its characteristic vanilla-like aroma.[1] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to light yellow solid/powder[4]
Boiling Point 303.00 to 305.00 °C @ 760.00 mm Hg[1]
Flash Point 269.00 °F (131.67 °C) (TCC)[1]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[1]
Solubility In Vitro: Soluble in DMSO (≥ 250 mg/mL)[4], alcohol.[1] Water: 986.4 mg/L @ 25 °C (estimated).[1][1][4][6]
Purity 99.65% - 99.7%[3][5]

Synthesis and Logic Pathway

This compound is synthesized from its precursor, ethylvanillin, through an acetylation reaction. This process involves the esterification of the phenolic hydroxyl group of ethylvanillin with an acetylating agent.

Synthesis_Pathway Ethylvanillin Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Process Acetylation Ethylvanillin->Process Reagents Acetic Anhydride (or Acetyl Chloride) + Base Catalyst (e.g., Pyridine) Reagents->Process Product This compound (4-acetoxy-3-ethoxybenzaldehyde) Process->Product

Caption: Synthesis pathway of this compound from Ethylvanillin.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published in public literature. However, standard methodologies for determining key physicochemical properties and synthesis are described below.

This protocol describes a general method for the acetylation of ethylvanillin.

  • Dissolution: Dissolve ethylvanillin in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

  • Addition of Acetylating Agent: Slowly add a molar excess of acetic anhydride or acetyl chloride to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

  • Melting Point: Determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: Measured using distillation at atmospheric pressure. For small quantities, micro-boiling point determination methods can be employed.

  • Solubility: Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined. For compounds like this compound, solubility in various organic solvents and water is typically evaluated.

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Pictogram Warning[2]
Hazard Statements H302Harmful if swallowed.[2]
H317May cause an allergic skin reaction.[2]
H319Causes serious eye irritation.[2][7]
H402Harmful to aquatic life.[7]
Precautionary Statements P264Wash skin thoroughly after handling.[7]
P273Avoid release to the environment.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
P337+P313If eye irritation persists: Get medical advice/attention.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Applications

The primary application of this compound is as a flavorant in the food industry, particularly in chocolate and candy.[4][5][8] Its vanilla-like scent also makes it a valuable component in the fragrance industry. It is the acetate form of ethylvanillin and is used to impart a sweet, creamy, and vanilla-like flavor profile to various products.[4][5][8]

Logical_Relationships substance This compound prop1 Vanilla-like Aroma substance->prop1 exhibits prop2 Sweet Taste Profile substance->prop2 provides app1 Flavorant in Food (Chocolate, Candy) prop1->app1 app2 Fragrance Component prop1->app2 prop2->app1

Caption: Key properties and applications of this compound.

References

A Technical Guide to the Synthesis of Ethylvanillin Acetate from Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the synthesis of ethylvanillin acetate from ethylvanillin. The core of this process is the acetylation of the phenolic hydroxyl group of ethylvanillin, a reaction widely employed to modify the properties of phenolic compounds. This guide details the physicochemical properties of the reactant and product, presents a thorough experimental protocol based on established chemical principles, and includes schematic diagrams to illustrate the reaction pathway and experimental workflow. The information is intended to support research and development activities in the fields of flavor chemistry, fragrance synthesis, and pharmaceutical sciences.

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic aromatic compound used extensively as a flavoring agent in the food, beverage, and pharmaceutical industries.[1][2] Its organoleptic properties are characterized by a strong vanilla-like aroma and taste, which is approximately three times more potent than its counterpart, vanillin.[1][3] The acetylation of ethylvanillin yields this compound (4-acetoxy-3-ethoxybenzaldehyde), a derivative that can serve as a valuable intermediate in organic synthesis or as a modifier in complex flavor and fragrance compositions.[4]

The synthesis involves the conversion of the phenolic hydroxyl group of ethylvanillin into an acetate ester. This transformation is typically achieved through reaction with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst. This guide provides the necessary data and protocols to perform this synthesis effectively and efficiently in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below for easy reference.

Table 1: Physicochemical Properties of Ethylvanillin and this compound

PropertyEthylvanillinThis compound
IUPAC Name 3-ethoxy-4-hydroxybenzaldehyde4-acetoxy-3-ethoxybenzaldehyde
Synonyms Bourbonal2-Ethoxy-4-formylphenyl acetate
CAS Number 121-32-41233-55-2 (related to Vanillin Acetate: 881-68-5)
Molecular Formula C₉H₁₀O₃C₁₁H₁₂O₄
Molecular Weight 166.17 g/mol [1][3]208.21 g/mol
Appearance White or slightly yellowish crystals[1]Beige or white crystalline powder[4]
Melting Point 76.7 °C[1]~77-79 °C (based on Vanillin Acetate)
Boiling Point 285 °C[1]303-305 °C[5]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform.[1][3]Soluble in chloroform, ethyl acetate.
Odor Profile Intense vanilla odor[1]Sweet, creamy, vanilla, powdery[4]

Synthesis Reaction Pathway

The synthesis of this compound is achieved via an esterification reaction. The phenolic hydroxyl group of ethylvanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically facilitated by a base catalyst, which deprotonates the phenol to form a more nucleophilic phenoxide ion, or an acid catalyst.

Caption: Acetylation of ethylvanillin with acetic anhydride.

Experimental Protocol

This protocol is adapted from established methods for the acetylation of vanillin, a structurally similar compound.[6][7] The procedure utilizes a base-catalyzed approach with sodium hydroxide.

4.1 Materials and Reagents

  • Ethylvanillin (99%)

  • Sodium Hydroxide (NaOH) Pellets

  • Acetic Anhydride (≥98%)

  • Deionized Water

  • Crushed Ice

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (ACS Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (95%)

4.2 Equipment

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Beakers

  • Melting point apparatus

4.3 Synthesis Procedure

  • Preparation of Base Solution: Prepare a 10% (w/v) NaOH solution by dissolving 5 g of NaOH pellets in 50 mL of deionized water in a beaker. Allow the solution to cool to room temperature.

  • Dissolving Ethylvanillin: Place 8.3 g (0.05 mol) of ethylvanillin into a 250 mL Erlenmeyer flask. Add the prepared 50 mL of 10% NaOH solution and a magnetic stir bar. Stir the mixture until the ethylvanillin is completely dissolved.

  • Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add 10 mL (approx. 10.8 g, 0.106 mol) of acetic anhydride to the solution.

  • Reaction Period: Continue to stir the mixture vigorously in the ice bath for approximately 30 minutes. A milky white precipitate of this compound should form.

  • Product Isolation: After 30 minutes, collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid precipitate with three portions of 20 mL ice-cold deionized water to remove any unreacted reagents and sodium acetate.

4.4 Work-up and Purification

  • Neutralization (Optional but Recommended): To ensure complete removal of base, the crude product can be suspended in 50 mL of cold water and the pH carefully adjusted to ~7 with 1M HCl before a final filtration and wash.

  • Recrystallization: Transfer the crude, washed solid to a beaker. Add a minimal amount of warm 95% ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the crystallization of pure this compound.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly in a desiccator or a vacuum oven at low heat.

  • Characterization: Determine the melting point of the dried crystals and acquire spectroscopic data (e.g., IR, ¹H NMR) to confirm the structure and purity of the final product.

Table 2: Summary of Reaction Parameters

ParameterValue / Condition
Reactant Ethylvanillin
Reagent Acetic Anhydride
Catalyst Sodium Hydroxide (10% aq. solution)
Temperature 0-5 °C (Ice Bath)
Reaction Time 30 minutes
Purification Method Recrystallization from Ethanol
Expected Yield >85% (based on analogous vanillin reactions[7])

Experimental Workflow Visualization

The following diagram outlines the logical sequence of steps involved in the synthesis and purification process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purify Purification cluster_analysis Analysis A Dissolve Ethylvanillin in 10% NaOH B Add Acetic Anhydride in Ice Bath A->B C Stir for 30 min B->C D Isolate Crude Product (Vacuum Filtration) C->D E Wash with Ice-Cold Water D->E F Recrystallize from Warm Ethanol E->F G Cool to Induce Crystallization F->G H Filter & Dry Purified Crystals G->H I Characterize Product (MP, IR, NMR) H->I

Caption: Workflow for synthesis and purification of this compound.

Conclusion

The acetylation of ethylvanillin to this compound is a straightforward and high-yielding esterification reaction. The protocol provided, based on well-established precedents for similar phenolic aldehydes, offers a reliable method for producing this derivative in a laboratory setting. The resulting product, this compound, can be used for further synthetic applications or as a component in flavor and fragrance research. Proper purification via recrystallization is crucial to obtaining a product of high purity suitable for analytical and developmental purposes.

References

Spectroscopic Profile of Ethylvanillin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin acetate (4-acetoxy-3-ethoxybenzaldehyde), a significant flavoring agent and synthetic intermediate, possesses a nuanced spectroscopic profile crucial for its identification, characterization, and quality control in various applications, including the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are outlined to ensure reproducible and accurate spectral acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
Data not available in search results

Predicted Spectroscopic Characteristics

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton at a downfield chemical shift (around 9-10 ppm). The aromatic protons should appear in the range of 7-8 ppm, with splitting patterns dependent on their substitution. The ethoxy group will exhibit a characteristic triplet and quartet, while the acetate methyl group will be a singlet in the upfield region.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the most downfield positions (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, and the aliphatic carbons of the ethoxy and acetyl groups will be the most upfield.

  • IR Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations for the aldehyde and the ester functionalities. Aromatic esters typically show a C=O stretch between 1730 and 1715 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching bands.[1]

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group and rearrangements.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

Synthesis of this compound

This compound can be synthesized from ethylvanillin. A general procedure involves the reaction of ethylvanillin with an acetylating agent. A plausible synthesis route starts from catechol, which is ethylated to give guaethol. Guaethol then condenses with glyoxylic acid, followed by oxidation and decarboxylation to yield ethylvanillin.[2] The final acetylation step to produce this compound would typically involve reacting ethylvanillin with acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp and symmetrical peaks.[3]

  • Data Acquisition (¹H NMR):

    • Pulse Angle: A 30° or 45° pulse is typically used.[3]

    • Acquisition Time: 2-4 seconds.[3]

    • Relaxation Delay: 1-5 seconds between pulses to allow for full proton relaxation.[3]

    • Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio at this concentration.[3]

  • Data Acquisition (¹³C NMR):

    • A proton-decoupled sequence is typically used to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically subtract the background.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • Identify and label the major absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS System Setup:

    • Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation.

    • GC Column: A nonpolar or medium-polarity capillary column is typically used for the separation of fragrance compounds.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Ionization Source: Electron Impact (EI) ionization is commonly used for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition:

    • Inject a small volume of the prepared sample into the GC.

    • The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure of the molecule. Comparison with a spectral library (e.g., NIST) can aid in identification.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Ethylvanillin Ethylvanillin Acetylation Acetylation Ethylvanillin->Acetylation Reagent Ethylvanillin_Acetate This compound Acetylation->Ethylvanillin_Acetate Product NMR NMR Spectroscopy Ethylvanillin_Acetate->NMR IR IR Spectroscopy Ethylvanillin_Acetate->IR MS Mass Spectrometry Ethylvanillin_Acetate->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

The Solubility Profile of Ethylvanillin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ethylvanillin acetate, a significant flavoring agent. Due to the limited availability of comprehensive public data, this document synthesizes known quantitative values with qualitative assessments and provides a generalized experimental framework for determining solubility. This guide is intended to serve as a foundational resource for laboratory professionals.

Introduction to this compound

This compound is the acetate ester of ethyl vanillin, a synthetic compound with a potent, pleasant vanilla-like aroma. It is utilized in the food and fragrance industries, particularly in the production of chocolates and confectionery.[1][2] Understanding its solubility in various solvents is critical for its application in flavor formulations, for quality control processes, and in the development of new products. The molecular structure of this compound consists of a benzene ring with ethoxy, acetoxy, and aldehyde functional groups, which dictates its solubility characteristics in solvents of varying polarities.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data for its solubility in dimethyl sulfoxide (DMSO) is available and widely cited in technical datasheets. For other common laboratory solvents, qualitative assessments are provided based on the behavior of structurally similar compounds like vanillin acetate.

SolventChemical FormulaPolarity IndexQuantitative SolubilityQualitative SolubilityData Source(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.241 mg/mL (196.91 mM) at 25°C-[1][2][3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2≥ 250 mg/mL-[4]
WaterH₂O10.2-Very slightly soluble[5]
EthanolC₂H₅OH5.2-Soluble[6]
ChloroformCHCl₃4.1-Soluble[5]
Dichloromethane (DCM)CH₂Cl₂3.1-Soluble[5]
Ethyl AcetateC₄H₈O₂4.4-Soluble[5]

Note: The qualitative solubility data for water, ethanol, chloroform, DCM, and ethyl acetate are based on data for the closely related compound, vanillin acetate, and should be considered indicative rather than absolute for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the static analytical equilibrium method.

3.1 Materials and Apparatus

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatted shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

    • Place the containers in a thermostatted shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the solutions to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen detection method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV/Vis spectrophotometry. For HPLC, a typical mobile phase might involve a gradient of water-methanol-acetic acid.[7]

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Synthesis Workflow for this compound

A plausible synthetic route to this compound involves the acetylation of ethyl vanillin. This process is a standard esterification reaction. The workflow for this synthesis is depicted below.

G EV Ethyl Vanillin Reaction Acetylation Reaction (Stirring at Room Temp.) EV->Reaction AA Acetic Anhydride AA->Reaction P Pyridine (Base Catalyst) P->Reaction Mixture Reaction Mixture Reaction->Mixture Workup1 Pour onto Crushed Ice Mixture->Workup1 Workup2 Filter Precipitate Workup1->Workup2 Workup3 Wash with Water Workup2->Workup3 Workup4 Dry Precipitate Workup3->Workup4 Purification Recrystallization from Ethanol Workup4->Purification Product This compound (Pure) Purification->Product

Caption: Synthesis workflow for this compound via acetylation of ethyl vanillin.

Conclusion

This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies across a broader range of solvents. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in their own laboratories. Furthermore, the synthesis workflow diagram provides a clear visual representation of a practical method for its preparation. It is anticipated that this guide will be a valuable resource for professionals working with this compound in various scientific and industrial applications.

References

Physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Acetoxy-3-ethoxybenzaldehyde, a valuable compound in various research and development sectors. This document summarizes its known characteristics, provides insights into its synthesis, and discusses its safety profile.

Chemical Identity and Physical Properties

4-Acetoxy-3-ethoxybenzaldehyde, also known as Ethylvanillin acetate, is an organic compound with the chemical formula C₁₁H₁₂O₄.[1][2] It is recognized by the CAS Registry Number 72207-94-4.[1][2]

Table 1: Physical and Chemical Properties of 4-Acetoxy-3-ethoxybenzaldehyde

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Boiling Point 308.49 °C[1]
Melting Point 45.0 °C – 46.5 °C[1]
Solubility in Water 986.4 mg/L at 25°C
Log KOW (Octanol-Water Partition Coefficient) 1.88[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde was not found in the available literature, a common synthetic route involves the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This reaction is analogous to the synthesis of 4-Acetoxy-3-methoxybenzaldehyde from vanillin.

A plausible experimental protocol, adapted from the synthesis of the methoxy analog, is provided below.

Proposed Synthesis of 4-Acetoxy-3-ethoxybenzaldehyde

This protocol describes the acetylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) using acetic anhydride.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of 4-Acetoxy-3-ethoxybenzaldehyde A Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent (e.g., pyridine or dichloromethane) B Add acetic anhydride A->B Acetylation C Stir the reaction mixture at room temperature B->C D Monitor reaction completion (e.g., by TLC) C->D E Work-up: Quench with water, extract with an organic solvent D->E F Purify the crude product (e.g., by recrystallization or chromatography) E->F G Characterize the final product (NMR, IR, MS) F->G

Caption: Proposed workflow for the synthesis of 4-Acetoxy-3-ethoxybenzaldehyde.

Experimental Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. If dichloromethane is used as the solvent, a catalytic amount of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. If pyridine is used as the solvent, it can be removed under reduced pressure. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The crude 4-Acetoxy-3-ethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Acetoxy-3-ethoxybenzaldehyde could be located in the reviewed literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation.

Chemical Reactivity and Stability

As an ester, 4-Acetoxy-3-ethoxybenzaldehyde is susceptible to hydrolysis back to 3-ethoxy-4-hydroxybenzaldehyde and acetic acid, particularly in the presence of acid or base. The aldehyde functional group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or associated signaling pathways of 4-Acetoxy-3-ethoxybenzaldehyde. Its structural similarity to other benzaldehyde derivatives, some of which exhibit biological effects, suggests that this compound could be a candidate for biological screening.

Safety and Handling

Based on information for related compounds and general chemical safety principles, 4-Acetoxy-3-ethoxybenzaldehyde should be handled with care in a well-ventilated area.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.

Conclusion

4-Acetoxy-3-ethoxybenzaldehyde is a compound with well-defined physical and chemical properties. While specific experimental spectral and biological data are lacking in the public domain, its synthesis is expected to be straightforward via the acetylation of ethyl vanillin. This technical guide provides a foundational understanding for researchers and professionals working with this compound and highlights areas where further investigation is needed to fully characterize its properties and potential applications.

References

Discovery and history of vanillin derivatives in flavor chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Vanillin Derivatives in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical principles of vanillin and its derivatives. It covers their biosynthesis, chemical synthesis, sensory properties, and the analytical methodologies used for their characterization, with a focus on applications in flavor chemistry and beyond.

Introduction to Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as the primary chemical component responsible for the characteristic aroma and taste of vanilla.[1][2] Its molecular structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it a versatile building block for a wide array of derivatives and a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] While natural vanilla extract contains hundreds of compounds, vanillin is the most prominent and recognizable flavor note.[4][5] Due to the high cost and limited supply of natural vanilla, synthetic vanillin and its derivatives dominate the global market, meeting the vast demand in the food, beverage, fragrance, and pharmaceutical industries.[1][6][7] Ethyl vanillin, a key synthetic derivative, is notable for its flavor potency, which is approximately three times stronger than vanillin itself.[8]

Historical Timeline and Discovery

The history of vanillin is a journey from a treasured natural spice of ancient civilizations to a globally synthesized commodity.

  • Ancient Origins : Vanilla was first cultivated by the Totonac people of modern-day Veracruz, Mexico, and later used by the Aztecs to flavor chocolate beverages.[1][4] Europeans were introduced to both chocolate and vanilla around 1520 following the Spanish conquest.[4][6]

  • 1858 - Isolation : French biochemist Théodore Nicolas Gobley was the first to isolate relatively pure vanillin by evaporating a vanilla extract and recrystallizing the resulting solids from hot water.[1][2][4][6]

  • 1874 - Structure Elucidation and First Synthesis : German scientists Ferdinand Tiemann and Wilhelm Haarmann deduced the chemical structure of vanillin.[1][2][6] In the same year, they achieved the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[1][2][9] This led to the founding of Haarmann & Reimer, the first company to industrially produce vanillin.[1][6]

  • 1876 - Synthesis from Guaiacol : Karl Reimer developed a method to synthesize vanillin from guaiacol, a more readily available precursor.[1][6]

  • Late 19th Century - Eugenol-Based Production : Commercial production of semi-synthetic vanillin began using eugenol, derived from clove oil, as the starting material.[1][6][10] This method remained dominant until the 1920s.[1][6]

  • 1930s - Lignin-Based Production and Emergence of Ethyl Vanillin : A significant shift occurred with the development of a process to produce vanillin from lignin-containing waste from the paper pulping industry.[1][6] This made synthetic vanillin much more accessible. Around the same time, ethyl vanillin was introduced as a more potent flavoring alternative.[10]

  • Late 20th Century - Petrochemical Dominance : By the 1980s, the majority of the world's synthetic vanillin was produced via a two-step process from the petrochemical precursors guaiacol and glyoxylic acid.[1][6] Today, this route accounts for approximately 85% of global production.[1]

  • 2000 - Dawn of Biotechnology : Rhodia (now part of Solvay) began marketing biosynthetic vanillin produced by the fermentation of ferulic acid from rice bran, catering to the growing demand for "natural" labels.[1][6]

Biosynthesis of Vanillin in Vanilla planifolia

In the vanilla orchid, vanillin is synthesized via the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[11][12] The key steps involve the conversion of L-phenylalanine to trans-cinnamic acid, which is then transformed into 4-coumaric acid.[12] Subsequent enzymatic reactions convert 4-coumaric acid to ferulic acid, which serves as the direct precursor to vanillin.[11][13] The final step is catalyzed by the enzyme vanillin synthase.[11] In green vanilla beans, vanillin is predominantly found in its non-volatile glucoside form, glucovanillin.[1][12] The characteristic vanilla flavor develops during the curing process, where enzymatic hydrolysis releases the free vanillin.[12]

Fig. 1: Simplified biosynthetic pathway of vanillin in Vanilla planifolia.

Chemical Synthesis and Industrial Production

The high demand for vanillin far exceeds what can be produced from vanilla beans, making industrial synthesis essential.[1][6]

Synthesis of Vanillin

Several industrial routes have been established for synthetic vanillin production:

  • Lignin Process : This process utilizes lignosulfonates, a byproduct of the sulfite pulping process in the paper industry.[1][6] Through oxidative depolymerization, vanillin is produced. Lignin-based vanillin is often considered to have a richer flavor profile due to the presence of minor components like acetovanillone.[1]

  • Guaiacol-Glyoxylic Acid Process : This is the most common modern method, accounting for about 85% of production.[1] Guaiacol is reacted with glyoxylic acid in an electrophilic substitution, followed by oxidative decarboxylation to yield vanillin. This process is highly efficient and cost-effective.

  • Eugenol Process : Historically significant, this method involves the isomerization of eugenol (from clove oil) to isoeugenol, which is then oxidized to vanillin.[14]

Vanillin Synthesis Workflows cluster_0 Guaiacol Process (Modern) cluster_1 Eugenol Process (Historical) Guaiacol Guaiacol Intermediate1 Mandelic Acid Derivative Guaiacol->Intermediate1 Electrophilic Substitution GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate1 Vanillin1 Vanillin Intermediate1->Vanillin1 Oxidative Decarboxylation Eugenol Eugenol (from Clove Oil) Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization Vanillin2 Vanillin Isoeugenol->Vanillin2 Oxidation

Fig. 2: Major chemical synthesis routes for vanillin.
Synthesis of Ethyl Vanillin

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is synthesized from catechol. The process begins with the ethylation of catechol to produce guaethol. The guaethol then undergoes a condensation reaction with glyoxylic acid to form a mandelic acid derivative. Finally, this intermediate is oxidized and decarboxylated to yield ethyl vanillin.[8][15]

Vanillin Derivatives in Flavor Chemistry

Vanillin derivatives are synthesized to enhance or modify flavor profiles, improve stability, or increase potency.

CompoundChemical NameFlavor ProfilePotency vs. VanillinKey Applications
Vanillin 4-hydroxy-3-methoxybenzaldehydeSweet, creamy, balsamic, powdery[16][17]1xIce cream, chocolate, baked goods, beverages, pharmaceuticals[1][5][18]
Ethyl Vanillin 3-ethoxy-4-hydroxybenzaldehydeSimilar to vanillin but stronger, more intense[1][8][14]~3x[8]Chocolate, baked goods, ice cream where a strong vanilla note is desired[8]
Vanillin Acetate 4-acetoxy-3-methoxybenzaldehydeSweet and creamy[18]-Used in baked goods and beverages for its stability under heat and acidic conditions[18]
Vanillin Isobutyrate 4-(isobutyryloxy)-3-methoxybenzaldehydeCreamy, fruity undertones-Flavoring agent in baked goods, confectionery, and dairy products[18]
Glucovanillin Vanillin-β-D-glucosideNon-volatile, flavorless-Natural precursor in vanilla beans; used in beverages to enhance flavor[18]

Table 1: Comparison of Vanillin and Key Derivatives

Vanillin and its derivatives are also valued for their functional properties, such as masking unpleasant off-notes from alternative proteins or high-intensity sweeteners and providing some antioxidant and antimicrobial benefits that can aid in food preservation.[17][19]

Experimental Protocols: Analytical Methodologies

Accurate quantification of vanillin and its derivatives is crucial for quality control, authentication, and regulatory compliance. A variety of analytical techniques are employed for this purpose.

Overview of Analytical Techniques
TechniquePrincipleAdvantagesCommon Applications
HPLC-UV Separation by reversed-phase liquid chromatography followed by UV detection.Robust, reliable, widely available.Routine QC of vanillin and ethyl vanillin in vanilla extracts and food products.[20][21]
LC-MS/MS LC separation coupled with highly sensitive and selective mass spectrometry.High sensitivity and specificity, low detection limits (µg/kg range).[22]Trace level analysis, confirmation of identity, analysis in complex matrices like infant formula.[22]
GC-FID/MS Separation of volatile compounds by gas chromatography, detected by flame ionization or mass spectrometry.Excellent for analyzing complex aroma profiles and volatile derivatives.Authenticity testing of vanilla extracts, detailed flavor profiling.[23]
HPTLC High-Performance Thin-Layer Chromatography with densitometric scanning.Simple, fast, cost-effective, high sample throughput.Screening and quantification of vanillin in various food products.[24]
Spectrophotometry Measurement of UV absorbance, often after a derivatization reaction to enhance specificity and sensitivity.Inexpensive and simple instrumentation.Basic quantification where high specificity is not required.[23][25]

Table 2: Common Analytical Methods for Vanillin and Derivatives

Detailed Protocol: Quantification of Vanillin by HPLC-UV

This protocol is adapted from established methods for the analysis of vanillin in food extracts.[20][21]

1. Objective: To quantify the concentration of vanillin in a sample using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., ODS hypersil, 5 µm, 4.6 x 250 mm)

  • Vanillin analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample extract (e.g., vanilla-flavored food product extracted with ethanol or methanol)

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 1-10% aqueous acetic acid (e.g., 55:45 v/v).[21]

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 30 °C.[21]

  • Detection Wavelength: 275-280 nm.[21][23][24]

  • Injection Volume: 20 µL.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of vanillin (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).[21]

  • Sample Preparation:

    • For liquid samples (e.g., imitation vanilla extract), dilute with the mobile phase to fall within the calibration range.[20]

    • For solid/semi-solid samples (e.g., ice cream, custard powder), perform a liquid-liquid extraction. Precipitate proteins if necessary (e.g., with copper sulfate), then extract the vanillin into a suitable solvent like methanol or ethanol.[21][26]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) ≥ 0.99.[21]

    • Inject the prepared samples.

    • Identify the vanillin peak in the sample chromatograms by comparing its retention time with that of the standard (approx. 2-3 minutes under these conditions).[21]

  • Quantification: Calculate the concentration of vanillin in the sample using the linear regression equation from the calibration curve.

Analytical Workflow for Vanillin Quantification Sample Food Sample (e.g., Ice Cream, Extract) Extraction Sample Preparation (Extraction, Dilution, Filtration) Sample->Extraction HPLC HPLC-UV Analysis (C18 Column, UV @ 280nm) Extraction->HPLC Standard Analytical Standard (Pure Vanillin) Calibration Calibration Standards (Serial Dilution) Standard->Calibration Calibration->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Curve Create Calibration Curve (Peak Area vs. Conc.) Chromatogram->Curve From Standards Quantify Quantify Vanillin in Sample Chromatogram->Quantify From Sample Curve->Quantify

Fig. 3: General experimental workflow for HPLC quantification of vanillin.

Conclusion

The journey of vanillin and its derivatives through history reflects the evolution of flavor chemistry itself—from the prized beans of a Mesoamerican orchid to a global industry built on sophisticated chemical synthesis and emerging biotechnology. The discovery of vanillin's structure unlocked the potential for its large-scale production, making a once-exclusive flavor accessible to all. The subsequent development of derivatives like ethyl vanillin provided flavorists with a broader and more potent toolkit. For researchers and developers today, vanillin is more than just a flavor; it is a critical chemical intermediate for pharmaceuticals and a model compound for studying sensory science, analytical chemistry, and sustainable production methods. The continued drive towards bio-based synthesis ensures that the story of vanillin will remain relevant for decades to come.

References

Ethylvanillin Acetate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylvanillin acetate, systematically known as 4-acetoxy-3-ethoxybenzaldehyde, is emerging as a valuable and versatile intermediate in organic synthesis. Its unique structural features, including a reactive aldehyde group, a protective acetate moiety, and an ethoxy substitution on the aromatic ring, offer a powerful platform for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound in the synthesis of various organic compounds, providing insights into key reactions, experimental protocols, and potential signaling pathway modulations for newly synthesized molecules.

Core Reactions and Synthetic Potential

This compound can serve as a key starting material in a variety of fundamental organic transformations, leading to the synthesis of diverse scaffolds such as chalcones, Schiff bases, and stilbenes. The acetate group provides protection for the phenolic hydroxyl, allowing for selective reactions at the aldehyde functionality under a range of conditions.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are important precursors for flavonoids and other biologically active heterocyclic compounds. This compound can readily undergo Claisen-Schmidt condensation with various acetophenones to yield the corresponding chalcone derivatives.

Reaction Scheme:

Claisen_Schmidt cluster_reactants Reactants cluster_product Product Ethylvanillin_Acetate This compound Chalcone Chalcone Derivative Ethylvanillin_Acetate->Chalcone + Acetophenone Acetophenone Acetophenone Acetophenone->Chalcone NaOH_EtOH NaOH / EtOH NaOH_EtOH->Chalcone

Caption: Claisen-Schmidt condensation of this compound.

Experimental Protocol (Representative):

A general procedure for the synthesis of chalcones involves the base-catalyzed condensation of an appropriately substituted acetophenone with this compound.[1]

  • Dissolve equimolar amounts of this compound and the desired acetophenone in ethanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (typically 40-60% in water or ethanol) dropwise to the reaction mixture while maintaining the temperature between 20-25 °C with a water bath.[1]

  • Stir the reaction mixture vigorously for 4-5 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until precipitation occurs.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure chalcone.

Quantitative Data (Analogous Reactions):

The following table summarizes yields obtained for the synthesis of chalcones from the closely related vanillin (4-hydroxy-3-methoxybenzaldehyde). It is anticipated that this compound would afford similar yields under optimized conditions.

Acetophenone DerivativeBenzaldehyde DerivativeCatalystYield (%)Reference
4'-HydroxyacetophenoneVeratraldehyde50% KOH97[2]
2',4'-DihydroxyacetophenoneBenzaldehyde50% KOH96[2]
Acetophenone4-Hydroxy-3-methoxybenzaldehyde10% p-TSA-[2]
1,3-Diacetylbenzene4-Hydroxy-3-methoxybenzaldehydeH₂SO₄-[3]
Synthesis of Schiff Bases

Schiff bases, containing an imine or azomethine group, are widely investigated for their diverse biological activities. This compound can be readily converted to Schiff bases through condensation with primary amines.

Reaction Scheme:

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product Ethylvanillin_Acetate This compound Schiff_Base Schiff Base Ethylvanillin_Acetate->Schiff_Base + Primary Amine Primary_Amine Primary Amine Primary_Amine->Schiff_Base Catalyst Glacial Acetic Acid (cat.) Catalyst->Schiff_Base

Caption: Schiff base formation from this compound.

Experimental Protocol (Representative):

The synthesis of Schiff bases from aromatic aldehydes is a well-established reaction.[4][5]

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product, if formed, can be isolated by filtration. If no solid precipitates, the solvent can be removed under reduced pressure.

  • Wash the crude product with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization.

Quantitative Data (Analogous Reactions):

Yields for Schiff base synthesis are generally high. The following data is for the synthesis of Schiff bases from vanillin.

Amine DerivativeBenzaldehyde DerivativeCatalystYield (%)Reference
Various aromatic amines4-Hydroxy-3-methoxybenzaldehydeTriethylamine-[6]
Ampicillin4-Hydroxy-3-methoxybenzaldehyde--[7]
Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with phosphorus ylides to generate substituted stilbene derivatives, which are of interest for their potential applications in materials science and medicinal chemistry.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_product Product Ethylvanillin_Acetate This compound Alkene Alkene Derivative Ethylvanillin_Acetate->Alkene + Phosphorus Ylide Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Alkene Solvent Solvent Solvent->Alkene

Caption: Wittig reaction of this compound.

Experimental Protocol (Representative):

A general one-pot aqueous Wittig reaction protocol can be adapted for this compound.[7]

  • To a suspension of triphenylphosphine in a saturated aqueous solution of sodium bicarbonate, add the corresponding alkyl halide followed by this compound.

  • Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 1 hour).

  • Work up the reaction by quenching with a dilute acid and extracting the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

The Wittig reaction is known for its high efficiency. The following table provides representative yields for Wittig reactions of various aldehydes.

AldehydeYlideBase/SolventYield (%)Reference
Benzaldehyde(Triphenylphosphoranylidene)acetonitrileNaHCO₃ / H₂O-[7]
Various aldehydesVarious ylidesStrong bases (e.g., n-BuLi)-[8]

Potential Signaling Pathway Interactions of Synthesized Derivatives

The derivatives synthesized from this compound, such as chalcones and Schiff bases, are known to interact with various biological targets and signaling pathways. For instance, many chalcone derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway. Schiff bases have shown a broad spectrum of antimicrobial activities, potentially through the inhibition of essential microbial enzymes.

Signaling_Pathway cluster_pathway Potential Cellular Interactions cluster_outcome Potential Therapeutic Outcomes Ethylvanillin_Acetate_Derivative This compound Derivative (e.g., Chalcone) Enzyme_Target Enzyme Inhibition (e.g., COX, LOX) Ethylvanillin_Acetate_Derivative->Enzyme_Target Anti-inflammatory NF_kB_Pathway NF-κB Signaling Pathway Ethylvanillin_Acetate_Derivative->NF_kB_Pathway Immunomodulation Microbial_Target Microbial Enzyme Inhibition Ethylvanillin_Acetate_Derivative->Microbial_Target Antimicrobial Anti_inflammatory_Effect Anti-inflammatory Effect Enzyme_Target->Anti_inflammatory_Effect Anticancer_Effect Anticancer Effect NF_kB_Pathway->Anticancer_Effect Antimicrobial_Effect Antimicrobial Effect Microbial_Target->Antimicrobial_Effect

References

Unraveling the Thermal Profile of Ethylvanillin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylvanillin acetate, a significant flavoring agent and potential intermediate in pharmaceutical synthesis, possesses a thermal stability profile crucial for its application and safe handling. This technical guide provides an in-depth analysis of the thermal behavior and decomposition pathways of this compound, drawing upon available data for the compound and its structural analogs. While direct, comprehensive studies on the thermal decomposition of this compound are limited in publicly accessible literature, this guide synthesizes related data to present a scientifically grounded overview.

Physicochemical Properties and Thermal Indicators

This compound, also known as 4-acetyloxy-3-ethoxybenzaldehyde, is the acetate ester of ethylvanillin. A key thermal indicator available for this compound is its flash point.

PropertyValueReference
Flash Point 131.67 °C (269.00 °F; TCC)[1]

The flash point provides a preliminary indication of the temperature at which the substance can ignite in the presence of an ignition source. However, it does not detail the compound's stability or decomposition kinetics under non-combustive thermal stress.

Inferred Thermal Stability and Decomposition Onset

Based on thermal analysis of related compounds, such as vanillin and other acetate esters, the thermal decomposition of this compound is expected to occur at elevated temperatures. For instance, studies on vanillin, a structurally similar compound, show thermal decomposition beginning at temperatures above its melting point (81 °C).[2] The presence of the acetate group in this compound is likely to influence its thermal stability. In the thermal degradation of polymers like ethylene vinyl acetate (EVA), the initial decomposition step involves the removal of the acetate group, which occurs in the temperature range of 350–370 °C.[3] This suggests that the primary thermal degradation of this compound may also initiate with the cleavage of the acetate group.

Proposed Thermal Decomposition Pathway

The decomposition of this compound under thermal stress is likely to proceed through a multi-step process. The primary proposed pathway involves the initial elimination of the acetyl group, followed by further degradation of the resulting ethylvanillin intermediate.

DecompositionPathway Proposed Thermal Decomposition Pathway of this compound EVA This compound Heat1 Thermal Energy (Heat) EVA->Heat1 Step1 Initial Decomposition: Deacetylation Heat1->Step1 Intermediate Ethylvanillin + Acetic Acid/Ketene Step1->Intermediate Heat2 Further Heating Intermediate->Heat2 Step2 Secondary Decomposition Heat2->Step2 Products Char + Volatile Products (CO, CO2, H2O, smaller organics) Step2->Products

Caption: Proposed multi-step thermal decomposition of this compound.

When heated, this compound is expected to initially undergo deacetylation to form ethylvanillin and either acetic acid or ketene. Upon further heating, the ethylvanillin intermediate would likely decompose, emitting acrid smoke and irritating fumes, as has been noted for ethylvanillin itself. This secondary decomposition would likely involve the breakdown of the aromatic ring and its functional groups, leading to the formation of a carbonaceous residue (char) and a variety of volatile low-molecular-weight products, including carbon monoxide, carbon dioxide, water, and smaller organic fragments.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the onset temperature of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a controlled rate under a specific atmosphere.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature, providing data on melting point, enthalpy of fusion, and the energetics of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile products generated during thermal decomposition.

Methodology:

  • A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

  • The volatile decomposition products are swept by an inert carrier gas (e.g., helium) into a gas chromatograph (GC).

  • The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • By comparing the obtained mass spectra with spectral libraries, the chemical structures of the decomposition products can be identified.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis cluster_ThermalAnalysis Thermal Analysis cluster_ProductAnalysis Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) Data_Stability Quantitative Data: - Decomposition Temperatures - Mass Loss Profile - Enthalpy Changes TGA->Data_Stability DSC Differential Scanning Calorimetry (DSC) DSC->Data_Stability PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data_Products Qualitative Data: - Identification of Volatile  Decomposition Products PyGCMS->Data_Products Sample This compound Sample Sample->TGA Sample->DSC Sample->PyGCMS

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While a comprehensive, experimentally-derived dataset on the thermal stability and decomposition of this compound is not yet prevalent in scientific literature, a reasoned understanding can be constructed from the analysis of its functional groups and structurally related molecules. The initial and most probable point of thermal degradation is the acetate group, followed by the decomposition of the core ethylvanillin structure at higher temperatures. For definitive data, the application of standard thermoanalytical techniques such as TGA, DSC, and Py-GC-MS is essential. The experimental protocols outlined in this guide provide a robust framework for researchers and professionals in drug development and other fields to undertake a thorough investigation of the thermal properties of this compound, ensuring its safe and effective use.

References

Ethylvanillin Acetate: A Technical Guide to its Olfactory Properties and Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylvanillin acetate, a derivative of ethylvanillin, is a significant aroma chemical prized for its sweet, creamy, and vanilla-like olfactory characteristics. This technical guide provides an in-depth exploration of the olfactory properties and odor profile of this compound, drawing upon available data for the compound and its closely related analogue, ethylvanillin. This document details its sensory attributes, summarizes key quantitative data, outlines relevant experimental protocols for sensory evaluation, and discusses the potential olfactory signaling pathways involved in its perception. The information is presented to support research, development, and application of this compound in the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound (CAS No. 72207-94-4), also known as 4-acetoxy-3-ethoxybenzaldehyde, is a synthetic fragrance ingredient. It is structurally related to ethylvanillin, a widely used vanillin analogue that is noted for being approximately three to four times more potent in its vanilla aroma than vanillin itself.[1][2] The addition of an acetate group modifies the molecule's volatility and polarity, which can influence its release from different matrices and its interaction with olfactory receptors, thereby subtly altering its odor profile. This guide aims to provide a comprehensive technical overview of its olfactory characteristics.

Olfactory Properties and Odor Profile

The odor profile of this compound is consistently described as having vanilla characteristics. Qualitative descriptions from various sources characterize the scent as "Milk and vanilla" and simply "VANILLA".[3] For the closely related and more extensively studied ethylvanillin, the odor is described in greater detail as an intensely sweet, creamy vanilla aroma with chocolatey and caramel nuances. Another description portrays it as sweet and creamy with a vanilla character that includes a root beer-like, salicylate nuance.

A comparative summary of the olfactory descriptors for this compound and the related compounds vanillin and ethylvanillin is presented in Table 1.

Table 1: Comparative Olfactory Profile of Vanillin, Ethylvanillin, and this compound

CompoundOdor Descriptors
Vanillin Sweet, creamy, powdery, vanilla-like, balsamic, pleasant.[4]
Ethylvanillin Intensely sweet, creamy vanilla, chocolatey, caramel nuances, root berry salicylate-like nuance.
This compound Milk, vanilla.

Quantitative Olfactory Data

Table 2: Quantitative Olfactory Data for Ethylvanillin

CompoundOdor Detection ThresholdFEMA Number
Ethylvanillin 100 ppb3149

Source: Odor Detection Thresholds & References[5]

The lack of specific quantitative data for this compound highlights an area for future research to better characterize its sensory properties.

Experimental Protocols for Sensory Evaluation

To determine the olfactory properties of aroma chemicals like this compound, standardized sensory evaluation methodologies are employed. These protocols are designed to minimize bias and produce reliable, reproducible data.

Determination of Odor Threshold

The odor detection threshold can be determined using a variety of methods, such as the ASTM E679 standard, which employs a forced-choice ascending concentration series.

G cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis prep1 Prepare a stock solution of This compound in a suitable solvent (e.g., ethanol). prep2 Create a series of dilutions in an odorless medium (e.g., water or paraffin oil). prep1->prep2 panel1 Present panelists with three samples (two blanks and one containing the odorant) in an ascending concentration series. prep2->panel1 panel2 Panelists are forced to choose the sample they believe is different. panel1->panel2 panel3 Record the concentration at which each panelist correctly identifies the odorant. panel2->panel3 analysis1 Calculate the geometric mean of the last incorrect and first correct concentrations for each panelist. panel3->analysis1 analysis2 Determine the group threshold as the geometric mean of the individual thresholds. analysis1->analysis2

Caption: Workflow for Quantitative Descriptive Analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human ORs that respond to this compound have not been definitively identified, research on the related compound, ethylvanillin, provides valuable insights.

Studies have shown that ethylvanillin can activate the mouse eugenol olfactory receptor, mOR-EG. [6]Furthermore, the human olfactory receptor OR2J2 has been shown to respond to ethyl vanillin. [7]The binding of an odorant to an OR initiates a G-protein-coupled signaling cascade.

Generalized Olfactory Signaling Pathway

G odorant This compound or Olfactory Receptor (OR) (e.g., OR2J2 for Ethylvanillin) odorant->or Binding g_protein G-protein (Golf) or->g_protein Activation ac Adenylate Cyclase III g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP atp->ac cng Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng Opening ca_na Ca2+ / Na+ Influx cng->ca_na depolarization Membrane Depolarization ca_na->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

References

Methodological & Application

Application Note: Analysis of Ethylvanillin Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Ethylvanillin acetate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are suitable for researchers, scientists, and professionals in the drug development and food science industries. This document outlines sample preparation, instrument parameters, and data analysis, and includes a workflow diagram for clarity. The methodologies are based on established analytical practices for similar compounds, ensuring high accuracy and reproducibility.

Introduction

Ethylvanillin is a synthetic flavoring agent with a vanilla-like aroma, widely used in the food, beverage, and pharmaceutical industries. Its analysis is crucial for quality control, authenticity assessment, and safety evaluation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like ethylvanillin. This application note provides a comprehensive guide for the GC-MS analysis of ethylvanillin in various matrices.

Experimental Protocols

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the extraction of flavor compounds from a complex matrix[1].

  • Objective: To extract ethylvanillin from a liquid or semi-solid sample matrix.

  • Materials:

    • Homogenized sample

    • Internal Standard (IS): [5H2]-ethyl vanillin (200 µg/L)

    • Organic Solvent: Dichloromethane/Hexane (1:1 v/v)

    • 15 mL glass centrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Weigh 5 g of the homogenized sample into a 15 mL glass centrifuge tube.

    • Spike the sample with 25 µL of the internal standard solution.

    • Vortex vigorously for 15 seconds.

    • Add 5 mL of the organic solvent mixture.

    • Vortex vigorously for 30 seconds.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 15 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process (steps 4-8) two more times with fresh organic solvent.

    • Combine all organic extracts.

    • Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen gas.

    • Transfer the concentrated extract to a GC vial for analysis.

2.2. GC-MS and GC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of ethylvanillin[1].

  • Gas Chromatograph: Thermo Fisher Scientific TRACE 1300 or equivalent.

  • Mass Spectrometer: Thermo Fisher Scientific TSQ 9610 Triple Quadrupole MS or equivalent.

  • GC Column: TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injection Volume: 1.0 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 45°C, hold for 1 min.

    • Ramp: 4°C/min to 230°C.

    • Hold: 2 min at 230°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 230°C

    • Full Scan Mode (for qualitative analysis):

      • Mass Range: 35-350 m/z

    • Multiple Reaction Monitoring (MRM) Mode (for quantitative analysis):

      • MRM Transitions for Ethylvanillin: 166 -> 137 and 137 -> 109[1].

      • Collision Energy: Optimized for the specific instrument, e.g., 12 eV for the 166 -> 137 transition[1].

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for the analysis of ethylvanillin by GC-MS and GC-MS/MS, as reported in the literature.

ParameterGC-MS (Full Scan)GC-MS/MS (MRM)Reference
Limit of Detection (LOD)50 µg/L2 µg/L[1]
Limit of Quantitation (LOQ)-Determined at S/N of 10[1]
Recovery Rate (0.1 µg/kg spike)-Not specified, but method validated with recovery experiments[1]
Intraday Precision (RSD%)-2.3–4.1% (for vanillin)[2]
Interday Precision (RSD%)-1.9–5.1% (for vanillin)[2]

Note: Precision data for a similar compound (vanillin) is provided for reference.

Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of ethylvanillin.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane/Hexane) Spike->LLE Concentrate Concentration under Nitrogen LLE->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection GC Injection (Splitless) GC_Vial->Injection Separation Chromatographic Separation (TG-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan or MRM) Ionization->Detection Qualitative Qualitative Analysis (Library Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for this compound Analysis by GC-MS.

Note: As this compound is a synthetic flavoring agent, diagrams of signaling pathways are not applicable in this analytical context.

Conclusion

The GC-MS and GC-MS/MS methods detailed in this application note provide a reliable and sensitive approach for the analysis of this compound in various sample matrices. The provided protocols for liquid-liquid extraction and instrument parameters can be adapted to specific laboratory needs. The superior sensitivity of GC-MS/MS in MRM mode makes it particularly suitable for trace-level quantification[1]. Proper validation of the method in the specific sample matrix is recommended to ensure data quality and accuracy.

References

Application Note: Quantification of Ethylvanillin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethylvanillin. Ethylvanillin is a synthetic flavoring agent commonly used in the food, beverage, and pharmaceutical industries. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The method is suitable for quality control and research applications, offering high sensitivity and reproducibility.

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a widely used synthetic compound that mimics the flavor and aroma of natural vanilla. Its quantification is crucial for ensuring product quality, consistency, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred analytical technique for this purpose due to its specificity, sensitivity, and efficiency. This application note presents a validated HPLC method for the determination of ethylvanillin in various sample matrices.

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. A PerkinElmer® Series 200 HPLC System or equivalent can be used.[1]

  • Column: A C18 reversed-phase column is recommended. Common specifications are 150 x 4.6 mm with 5 µm particle size.[1]

  • Solvents: HPLC grade methanol, acetonitrile, and water are necessary.

  • Reagents: Reagent grade phosphoric acid or acetic acid is used for mobile phase modification.[1][2][3]

  • Standards: A certified reference standard of ethylvanillin is required.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of ethylvanillin.

ParameterCondition 1Condition 2
Column Brownlee™ Validated C18, 150 x 4.6 mm, 5 µm[1]Amaze C18, 150 x 4.6 mm, 3 µm[4]
Mobile Phase 40:60 Methanol: 0.2% v/v Phosphoric Acid in Water[1]15% Acetonitrile with 50 mM Ammonium Phosphate and 0.1% Phosphoric Acid[4]
Flow Rate 1.0 mL/min[1]Not Specified
Detection Wavelength 254 nm[1]225 nm[4]
Injection Volume 10 µL[1]Not Specified
Temperature Ambient[1]Not Specified
Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of ethylvanillin reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with a suitable solvent (e.g., methanol or the mobile phase).

  • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

Method Validation Parameters

A reliable HPLC method should be validated for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) 10 µg/kg[6]
Limit of Quantification (LOQ) 50 µg/kg[6]

Note: The LOD and LOQ values are from a UHPLC-MS/MS method and may differ for a standard HPLC-UV method, but they provide a general indication of the sensitivity that can be achieved.

Chromatogram

A typical chromatogram will show a well-resolved peak for ethylvanillin at a specific retention time. The retention time is dependent on the exact chromatographic conditions used.

Protocol

  • System Preparation:

    • Prepare the mobile phase as described in the Chromatographic Conditions table. Degas the mobile phase before use.

    • Equilibrate the HPLC system and the C18 column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Record the peak area of the ethylvanillin peak.

  • Quantification:

    • Calculate the concentration of ethylvanillin in the sample using the linear regression equation obtained from the calibration curve.

    • Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of ethylvanillin.

Method_Validation Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Accuracy Accuracy Method_Development->Accuracy Precision Precision Method_Development->Precision Robustness Robustness Method_Development->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

References

Application Notes and Protocols for the Laboratory Synthesis of Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of ethylvanillin acetate (4-acetoxy-3-ethoxybenzaldehyde) in a laboratory setting. This compound is a valuable fragrance and flavor compound. The synthesis involves the esterification of ethylvanillin with acetic anhydride. This protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, purification, and characterization of the final product. The intended audience for this document includes researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Ethylvanillin is a synthetic aromatic compound with a potent vanilla-like aroma, estimated to be three to four times stronger than vanillin. Its acetate ester, this compound, is also a significant contributor to fragrance and flavor profiles. The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of ethylvanillin. This process is typically carried out using acetic anhydride, often in the presence of a catalyst. This document presents a detailed protocol for this synthesis, including methods for purification and characterization of the resulting ester.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the tables below for easy reference and comparison.

Table 1: Properties of Reactants

PropertyEthylvanillinAcetic Anhydride
IUPAC Name 3-Ethoxy-4-hydroxybenzaldehydeEthanoic anhydride
CAS Number 121-32-4108-24-7
Molecular Formula C₉H₁₀O₃C₄H₆O₃
Molecular Weight ( g/mol ) 166.17102.09
Melting Point (°C) 76-73.1
Boiling Point (°C) 295.1139.8
Density (g/mL) 1.1861.082
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform.[1][2][3]Reacts with water; soluble in ethanol, ether, chloroform.

Table 2: Properties of this compound

PropertyThis compound
IUPAC Name 4-Acetoxy-3-ethoxybenzaldehyde
CAS Number 72207-94-4
Molecular Formula C₁₁H₁₂O₄
Molecular Weight ( g/mol ) 208.21
Melting Point (°C) 45.0 - 46.5
Boiling Point (°C) 308.49
Density (g/mL) Not available
Solubility Soluble in organic solvents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the acetylation of similar phenolic compounds.

  • Ethylvanillin (C₉H₁₀O₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N) or Sodium Acetate (CH₃COONa) (as catalyst)

  • Dichloromethane (CH₂Cl₂) (as solvent)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (95%) for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for IR and NMR spectroscopy

reaction Ethylvanillin Ethylvanillin products reactants_plus + Ethylvanillin->reactants_plus AceticAnhydride Acetic Anhydride EthylvanillinAcetate This compound products_plus + EthylvanillinAcetate->products_plus AceticAcid Acetic Acid reactants reactants_plus->AceticAnhydride reactants_plus->products_plus Pyridine or NaOAc DCM, Room Temp. products_plus->AceticAcid

Reaction scheme for the synthesis of this compound.
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethylvanillin in 50 mL of dichloromethane.

  • Addition of Reagents: To this solution, add 7.5 mL of acetic anhydride. Then, slowly add 0.5 mL of pyridine (or a catalytic amount of sodium acetate).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them in a desiccator or a vacuum oven at low heat.

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

  • Melting Point: Determine the melting point of the purified crystals. The literature value is 45.0-46.5 °C.

  • Infrared (IR) Spectroscopy: An IR spectrum should show the characteristic absorption bands for the ester carbonyl group (around 1765 cm⁻¹), the C-O stretching of the ester (around 1200-1100 cm⁻¹), and the aldehyde carbonyl group (around 1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should exhibit signals corresponding to the aldehyde proton (~9.9 ppm), aromatic protons (~7.0-7.5 ppm), the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.4 ppm), and the acetyl methyl protons (a singlet around 2.3 ppm).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

workflow start Start dissolve Dissolve Ethylvanillin in Dichloromethane start->dissolve add_reagents Add Acetic Anhydride and Catalyst dissolve->add_reagents react Stir at Room Temperature (2-3 hours) add_reagents->react workup Work-up: Wash with HCl, NaHCO3, Brine react->workup dry Dry Organic Layer workup->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from Hot Ethanol evaporate->recrystallize filter_dry Filter and Dry Purified Product recrystallize->filter_dry characterize Characterize Product: MP, IR, NMR filter_dry->characterize end End characterize->end

Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with caution.

References

Application Notes and Protocols: Ethylvanillin Acetate as a Flavorant in Confectionery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin acetate is a synthetic flavorant utilized in the confectionery industry to impart a rich and creamy vanilla profile, particularly in products such as chocolate and candies.[1][2] As the acetate ester of ethylvanillin, it offers a nuanced vanilla-like aroma and taste. Ethylvanillin itself is a potent flavoring agent, estimated to be three to four times stronger than vanillin, which suggests that its acetate derivative should also be used judiciously.[3] These application notes provide a comprehensive guide for the effective use of this compound in confectionery, including dosage recommendations, stability considerations, and detailed experimental protocols for evaluation.

Physicochemical Properties and Sensory Profile

This compound is a white to light yellow crystalline solid.[1] While detailed sensory profiles specifically for the acetate are not extensively published, it is expected to share the core characteristics of ethylvanillin, which is described as having a sweet, creamy, and caramel-like taste.[3] The addition of the acetate group may influence its volatility, release characteristics in a food matrix, and potentially introduce subtle fruity or floral notes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 72207-94-4[1]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO (≥ 250 mg/mL).[4] Solubility in water is expected to be low, similar to ethylvanillin.

Application in Confectionery

This compound is primarily recommended for use in chocolate and various types of candies.[1][2] Due to the high potency of the related compound, ethylvanillin, it is crucial to conduct thorough dose-response studies to determine the optimal concentration for a balanced flavor profile without introducing chemical or artificial off-notes.

Recommended Dosage

Specific dosage recommendations for this compound are not widely available in published literature. However, the dosage for the closely related and more common ethylvanillin can be used as a starting point for formulation development. It is critical to perform sensory evaluations to fine-tune the final concentration.

Table 2: Starting Point Dosage Recommendations (based on Ethylvanillin)

Confectionery TypeRecommended Dosage (g/kg)Reference
Chocolate0.1 - 0.2[5]
Hard Candy0.1 - 0.3[5]
Chewing Gum0.1 - 0.3[5]
Toffees & Caramels0.1 - 0.3[3]
Cream Fillings0.1 - 0.3[5]

Note: These dosages are for ethylvanillin and should be adjusted for this compound based on its perceived sensory strength.

Stability Considerations

Flavor stability is paramount in confectionery production, which often involves high temperatures. Ethylvanillin is known to be relatively heat stable, a desirable characteristic for baked goods and confectionery.[6][7] It is presumed that this compound shares this heat stability, making it suitable for processes like hard candy manufacturing and chocolate conching. However, empirical stability testing under specific processing conditions is highly recommended.

Experimental Protocols

Protocol for Sensory Evaluation of this compound in a Confectionery Matrix

This protocol outlines a method for conducting a sensory analysis of this compound in a model hard candy system using a trained sensory panel.

Objective: To determine the sensory profile and optimal concentration of this compound in a hard candy base.

Materials:

  • This compound

  • Sucrose

  • Corn syrup

  • Water

  • Citric acid (optional)

  • Unsalted crackers and water for palate cleansing

  • Odor-free sample cups with lids, coded with random three-digit numbers

Procedure:

  • Panelist Training: A panel of 8-12 individuals should be trained on the fundamentals of sensory evaluation, including the identification and intensity rating of basic tastes (sweet, sour, bitter, salty, umami) and key aromatic attributes associated with vanilla (e.g., creamy, sweet, woody, smoky, floral).

  • Sample Preparation:

    • Prepare a control batch of hard candy with no added flavor.

    • Prepare several test batches of hard candy with varying concentrations of this compound (e.g., 0.05 g/kg, 0.1 g/kg, 0.2 g/kg, 0.4 g/kg).

    • The flavorant should be added at the end of the cooking process, just before pouring into molds, to minimize thermal degradation.

  • Evaluation:

    • Conduct the evaluation in a controlled environment with neutral lighting and no distracting aromas.[8]

    • Provide panelists with the samples in a randomized order.

    • Instruct panelists to cleanse their palate with water and a cracker between samples.[9]

    • Panelists should rate the intensity of predefined sensory attributes (e.g., vanilla aroma, sweetness, off-notes) on a structured scale (e.g., a 9-point hedonic scale or a 15-cm line scale).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to identify significant differences between samples and determine the preferred concentration.

Protocol for Stability Testing of this compound in a High-Temperature Confectionery Process

Objective: To evaluate the thermal stability of this compound during hard candy production.

Materials:

  • This compound

  • Hard candy ingredients (as above)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol of a known concentration.

    • Prepare two batches of hard candy slurry. In one batch (Test), add a precise amount of this compound. The other batch (Control) will have no added flavor.

    • Take a sample of the Test slurry before heating ("pre-cooking").

    • Cook both batches to the final hard-crack stage temperature (approximately 150°C).

    • Collect samples of the final hard candy from both batches.

  • Extraction:

    • Grind the hard candy samples into a fine powder.

    • Accurately weigh a portion of the powdered candy and dissolve it in a known volume of methanol/water.

    • Filter the solution to remove any insoluble material.

  • HPLC Analysis:

    • Develop an HPLC method for the quantification of this compound. A suitable starting point would be a mobile phase of methanol and water with 0.2% phosphoric acid, with detection at 254 nm.

    • Inject the "pre-cooking" sample extract and the final hard candy extract onto the HPLC system.

    • Quantify the concentration of this compound in each sample by comparing the peak areas to a calibration curve generated from the stock solution.

  • Data Analysis:

    • Calculate the percentage of this compound recovered in the final hard candy compared to the "pre-cooking" sample. A high recovery percentage indicates good thermal stability.

Visualization of Workflows and Pathways

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Training P2 Sample Preparation (Control & Test Batches) P1->P2 E1 Controlled Environment Setup P2->E1 E2 Randomized Sample Presentation E1->E2 E3 Sensory Attribute Rating E2->E3 A1 Data Collection E3->A1 A2 Statistical Analysis (ANOVA, PCA) A1->A2 A3 Determination of Optimal Concentration A2->A3

Caption: Workflow for the sensory evaluation of this compound in confectionery.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis S1 Prepare Stock Solution S2 Prepare Test & Control Candy Slurry S1->S2 S3 Collect 'Pre-Cooking' Sample S2->S3 S4 Cook to 150°C S2->S4 A1 Extraction of Flavorant S3->A1 S5 Collect Final Candy Samples S4->S5 S5->A1 A2 HPLC Quantification A1->A2 A3 Data Analysis (% Recovery) A2->A3

Caption: Workflow for the stability testing of this compound in a high-temperature process.

Potential Signaling Pathway for Vanilloid Flavor Perception

While the complete signaling pathway for vanilla flavor perception is complex and involves olfactory receptors, the interaction of vanilloid compounds with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a known mechanism.[10][11] TRPV1 is a non-selective cation channel involved in detecting noxious stimuli, including heat and capsaicin.[11] Vanillin and related compounds can also activate this receptor.

Vanilloid_Signaling_Pathway cluster_cell Sensory Neuron TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Signal Signal to Brain Depolarization->Signal Ethylvanillin Ethylvanillin Acetate Ethylvanillin->TRPV1 Binds & Activates

References

The Use of Ethylvanillin and its Acetate in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in the quality control of food, beverages, and pharmaceutical products, the accurate quantification of flavoring agents is paramount. Ethylvanillin, a synthetic compound with a flavor profile three to four times more potent than vanillin, is a widely used flavoring agent. Consequently, its precise measurement is crucial for regulatory compliance and product consistency. While ethylvanillin is the established analytical standard for these applications, its derivative, ethylvanillin acetate, also finds relevance in specific contexts. This document provides detailed application notes and protocols for the use of ethylvanillin as a primary analytical standard and discusses the role of this compound.

Ethylvanillin as the Primary Analytical Standard

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is the industry-accepted reference material for the quantification of this flavoring agent. It is commercially available as a certified analytical standard from major suppliers, ensuring high purity and traceability for analytical methods.

This compound: A Note on its Use

This compound (4-acetoxy-3-ethoxybenzaldehyde) is the acetate ester of ethylvanillin. While it is available commercially with a certificate of analysis detailing its purity, it is not typically sold as a certified "analytical standard" for quantitative analysis. However, a well-characterized lot of this compound with known purity can be used as a standard for in-house method development and validation, provided that the method is properly validated for its intended use. It may be particularly relevant in studies involving the analysis of acetylated phenolic compounds or in monitoring esterification or de-esterification processes.

Analytical Methodologies

The determination of ethylvanillin in various matrices is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ethylvanillin in liquid samples.

1. Objective: To quantify the concentration of ethylvanillin in a beverage sample using an external standard calibration method.

2. Materials and Reagents:

  • Ethylvanillin analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

3. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of ethylvanillin analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation:

  • Degas carbonated beverages by sonication.

  • For clear liquid samples, dilute an accurately measured volume of the sample with the mobile phase to fall within the calibration range.

  • For samples with particulate matter, centrifuge and filter through a 0.45 µm syringe filter before dilution.

6. HPLC Conditions:

  • Mobile Phase: 40:60 (v/v) Methanol : Water with 0.2% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the ethylvanillin standards against their concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

  • Quantify the ethylvanillin concentration in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of Ethylvanillin

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Ethylvanillin Standard Solutions HPLC_System Inject into HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Beverage Sample (Dilute & Filter) Sample_Prep->HPLC_System Data_Acquisition Acquire Chromatograms HPLC_System->Data_Acquisition Calibration Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration Quantification Quantify Ethylvanillin in Sample Calibration->Quantification

Caption: Workflow for the quantification of ethylvanillin by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of ethylvanillin in complex matrices and for confirmation of its identity.

1. Objective: To determine the concentration of ethylvanillin in a milk powder sample using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.

2. Materials and Reagents:

  • Ethylvanillin analytical standard (≥99% purity)

  • Methanol (GC grade)

  • SPME fiber assembly (e.g., Divinylbenzene/Polydimethylsiloxane)

  • Headspace vials (20 mL) with septa

3. Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • SPME autosampler or manual holder

4. Preparation of Standard Solutions:

  • Prepare a stock solution of ethylvanillin in methanol.

  • Spike known amounts of the standard solution into a blank milk powder matrix to prepare calibration standards.

5. Sample Preparation:

  • Weigh a known amount of milk powder sample into a headspace vial.

  • Add a defined volume of water to dissolve the powder.

  • Seal the vial and place it in the autosampler.

6. HS-SPME and GC-MS Conditions:

  • Incubation Temperature: 80°C.

  • Incubation Time: 40 min.

  • SPME Fiber Exposure Time: 40 min.

  • Desorption Temperature: 260°C.[2]

  • Desorption Time: 5 min.[2]

  • GC Column: DB-5MS or equivalent.[2]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of analytes.

  • MS Detection: Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode for quantification.[2]

7. Data Analysis:

  • Create a calibration curve by plotting the peak area of the selected ion for ethylvanillin against the concentration in the spiked matrix standards.

  • Identify ethylvanillin in the sample based on retention time and the ratio of qualifier ions.

  • Quantify the concentration of ethylvanillin in the sample using the calibration curve.

Workflow for GC-MS Analysis of Ethylvanillin

GCMS_Workflow Start Sample/Standard in Headspace Vial Incubation Incubation and HS-SPME Extraction Start->Incubation Desorption Thermal Desorption in GC Inlet Incubation->Desorption Separation Chromatographic Separation on Capillary Column Desorption->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis: Identification & Quantification Detection->Data_Analysis

Caption: Workflow for the analysis of ethylvanillin by HS-SPME-GC-MS.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: HPLC-UV Method Validation Data for Ethylvanillin Analysis

ParameterValueReference
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.051 - 0.073 µg/mL (LC-MS)[3]
Limit of Quantification (LOQ)0.17 µg/mL[4]
Recovery90.0% - 100%[2]
Repeatability (RSD)< 6.0%[5]

Table 2: GC-MS Method Validation Data for Ethylvanillin Analysis

ParameterValueReference
Limit of Detection (LOD)0.05 mg/kg (in milk powder)[2]
Spiked Recovery90.0% - 100%[2]
Relative Standard Deviation (RSD)1.9% - 5.1%[2]

Conclusion

For the routine and regulatory analysis of ethylvanillin, the use of certified ethylvanillin analytical standards is essential for ensuring accurate and reliable results. HPLC-UV and GC-MS are powerful and validated techniques for its quantification in a variety of sample matrices. While this compound is not a primary analytical standard, its well-characterized form can be valuable for specific research and development applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals in the analysis of this important flavoring agent.

References

Application Note: Quantification of Ethylvanillin Acetate and Related Flavorants in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of analytical methodologies for the quantification of ethylvanillin, a significant flavorant in the food industry. While the primary focus is on ethylvanillin due to the wealth of validated methods, these protocols can be adapted for the analysis of structurally similar compounds like ethylvanillin acetate, a related flavorant used in confectionery and baked goods. This document details sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), coupled with analytical finishes such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, quantitative data, and visual workflows are provided to guide researchers, scientists, and quality control professionals in the accurate determination of these compounds in various food matrices.

1. Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor profile similar to vanillin but is three to four times more potent. It is widely used as a flavoring agent in a variety of food products, including baked goods, confectionery, beverages, and dairy products. This compound, the acetate ester of ethylvanillin, is also utilized in the food industry for its characteristic vanilla-like aroma and flavor. Accurate quantification of these compounds is crucial for quality control, regulatory compliance, and ensuring product consistency.

This application note presents established methods for the reliable quantification of ethylvanillin in complex food matrices. While specific validated methods for this compound are less prevalent in the literature, the principles and protocols described herein for ethylvanillin can serve as a strong foundation for the development and validation of methods for this compound.

2. Analytical Approaches

The choice of analytical technique for the quantification of ethylvanillin and its derivatives depends on the food matrix, the required sensitivity, and the available instrumentation. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and widely used technique for the analysis of ethylvanillin.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for GC-MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.[1]

3. Experimental Protocols

3.1. Protocol 1: Quantification of Ethylvanillin using Liquid-Liquid Extraction (LLE) followed by HPLC-UV

This protocol is suitable for liquid and semi-solid food matrices such as beverages, dairy products, and sauces.

3.1.1. Sample Preparation (LLE)

  • Homogenization: Homogenize 5-10 g of the solid or semi-solid food sample. For liquid samples, use 5-10 mL directly.

  • Extraction:

    • To the homogenized sample, add 20 mL of a suitable organic solvent such as diethyl ether or a mixture of dichloromethane and hexane (1:1 v/v).

    • For dairy products, acetonitrile can be used as the extraction solvent, followed by a cleanup step with n-hexane to remove fats.[2]

    • Acidify the sample to pH 4-5 with hydrochloric acid (HCl) to ensure ethylvanillin is in its non-ionized form, improving extraction efficiency.

    • Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

3.1.2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 280 nm.

  • Quantification: External standard calibration curve of ethylvanillin.

3.2. Protocol 2: Quantification of Ethylvanillin using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is ideal for the analysis of volatile and semi-volatile compounds in solid and liquid food matrices, such as baked goods, vegetable oils, and infant formula.

3.2.1. Sample Preparation (HS-SPME)

  • Sample Weighing: Place 1-5 g of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated ethylvanillin) to the vial.

  • Matrix Modification (if necessary): For solid samples, add a small amount of deionized water to facilitate the release of volatiles. For high-fat matrices, the addition of a salt (e.g., NaCl) can enhance the release of analytes.

  • Incubation: Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow for the equilibration of analytes in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[3][4]

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes.

3.2.2. GC-MS Conditions

  • Injector: Splitless mode, temperature 250-270°C.

  • Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for Ethylvanillin: Monitor characteristic ions such as m/z 166, 137, and 109.

  • Quantification: Internal or external standard calibration.

4. Quantitative Data

The following tables summarize typical quantitative data for the analysis of ethylvanillin in various food matrices.

Table 1: Method Performance for Ethylvanillin Quantification by LC-MS/MS in Dairy Products [2]

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)6.2 - 20.1 µg/kg
Limit of Quantification (LOQ)18.6 - 60.3 µg/kg
Recovery87.6 - 101.7%
Relative Standard Deviation (RSD)< 5%

Table 2: Method Performance for Ethylvanillin Quantification by HS-SPME-GC-MS in Milk Powder [5]

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 mg/kg
Limit of Quantification (LOQ)0.15 mg/kg
Recovery90.0 - 100%
Relative Standard Deviation (RSD)1.9 - 5.1%

Table 3: Method Performance for Ethylvanillin Quantification by HPLC-UV in Vanilla Extract [6]

ParameterValue
Repeatability (r)2.4 - 8.6 mg/100 mL
Reproducibility (R)5.4 - 22.0 mg/100 mL
RecoveryGood recoveries reported

5. Visualization of Experimental Workflows

5.1. LLE-HPLC-UV Workflow

LLE_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (Liquid or Homogenized Solid) Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Solvent Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for LLE followed by HPLC-UV analysis.

5.2. HS-SPME-GC-MS Workflow

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Food Sample in Headspace Vial Incubation Incubation & Equilibration Sample->Incubation Extraction HS-SPME (Adsorption) Incubation->Extraction GCMS GC-MS Analysis (Thermal Desorption) Extraction->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for HS-SPME followed by GC-MS analysis.

6. Method Validation

For the adaptation of these methods to this compound or for use with new food matrices, proper method validation is essential. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The quantification of ethylvanillin in food matrices can be reliably achieved using established analytical techniques such as HPLC and GC-MS coupled with appropriate sample preparation methods like LLE and HS-SPME. While direct validated methods for this compound are not as commonly reported, the protocols detailed in this application note provide a solid framework for developing and validating analytical methods for this and other related flavor compounds. Careful method validation is paramount to ensure accurate and reliable results for quality control and regulatory purposes in the food industry.

References

Application Notes and Protocols: Preparation of Ethylvanillin Acetate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin acetate, an acetate form of the flavoring agent ethylvanillin, is utilized in various research applications, including the study of cellular stress responses and antioxidant activities. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions, along with recommended working concentrations for cell-based experiments.

Data Presentation

This compound Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Appearance White to light yellow solid[2]
CAS Number 72207-9-4[1][2]
Solubility and Storage
ParameterDetailsSource(s)
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2]
Solubility in DMSO ≥ 41 mg/mL (196.91 mM)[1][3]
Note: Solubility may be as high as ≥ 250 mg/mL (1200.71 mM). Use of new, anhydrous DMSO is recommended as it is hygroscopic.[2][4]
Powder Storage 3 years at -20°C[2]
Stock Solution Storage 6 months at -80°C[2]
1 month at -20°C[2]
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • 0.22 µm sterile syringe filters (PTFE or nylon membrane, DMSO-compatible)

  • Sterile syringes

Protocol for Preparing a 100 mM this compound Stock Solution
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 100 mM stock solution, you will need 20.82 mg of this compound (Molecular Weight = 208.21 g/mol ).

  • Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: To ensure the sterility of the stock solution for use in cell culture, filter the solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.[5][6] While 100% DMSO is generally inhospitable to microbial growth, filtration is a crucial step to eliminate any potential contaminants.[7][8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol for Preparing Working Solutions
  • Thawing: When ready to use, thaw an aliquot of the stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v), as higher concentrations can affect cell viability and experimental outcomes. Always prepare a vehicle control with the same final concentration of DMSO.

  • Recommended Working Concentrations: Based on available literature for ethylvanillin, working concentrations for in vitro assays can range from 8 µM to 1000 µM.[9][10] The optimal concentration will depend on the specific cell type and the assay being performed. A dose-response experiment is recommended to determine the optimal working concentration for your specific experimental setup.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_sterile Sterilization cluster_store Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate required volume vortex Vortex until dissolved add_dmso->vortex filter Sterile Filter (0.22 µm PTFE/Nylon) vortex->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

Signaling Pathway: ER Stress-Induced Autophagy

Ethylvanillin has been shown to induce cellular stress responses, including endoplasmic reticulum (ER) stress and autophagy.[9][11] The following diagram illustrates the general crosstalk between these two pathways.

Caption: Crosstalk between ER stress and autophagy signaling pathways.

References

Application Notes: High-Purity Ethylvanillin Acetate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethylvanillin acetate, a key flavoring agent and intermediate in chemical synthesis, is typically prepared via the acetylation of ethylvanillin. Post-synthesis, the crude product contains unreacted starting materials, reagents, and by-products that must be removed to ensure high purity for downstream applications. This document provides detailed protocols for the purification of synthesized this compound using two primary laboratory techniques: recrystallization and flash column chromatography. Additionally, methods for assessing final product purity are discussed.

Introduction

The synthesis of this compound from ethylvanillin and an acetylating agent like acetic anhydride is a common esterification reaction. A typical crude reaction mixture may contain the desired product along with unreacted ethylvanillin, acetic anhydride, acetic acid, and potentially a catalyst such as pyridine.[1] Achieving high purity (>98%) is critical for applications in flavor science, fragrance development, and as a starting material in multi-step organic syntheses. The choice of purification technique depends on the impurity profile and the desired final purity. Recrystallization is a rapid method for removing small amounts of impurities from a solid product, while flash column chromatography offers higher resolution for separating components with similar polarities.

Physical and Chemical Properties

A summary of key physical and chemical data for this compound is presented below. This data is essential for selecting appropriate purification solvents and conditions.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[2][3]
Molecular Weight 208.21 g/mol [3]
Appearance White to yellow crystals[4]
Melting Point 82.53 °C (estimated)[2]
Boiling Point 303.00 to 305.00 °C @ 760 mmHg[5]
Solubility Water: 986.4 mg/L (estimated)[2]
DMSO: 41 mg/mL[3]
Soluble in organic solvents and oils[6]
Flash Point 131.67 °C[5]

Purification Workflow

The general workflow for purifying crude this compound involves an initial workup followed by one of two primary purification techniques, culminating in a final purity assessment.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Synthesized This compound Recrystall Recrystallization Crude->Recrystall For moderately impure solids Column Flash Column Chromatography Crude->Column For complex mixtures or oily products Purified Purified Solid Recrystall->Purified Column->Purified Purity Purity Assessment (TLC, MP, HPLC/GC) Purified->Purity Final Pure this compound (>98%) Purity->Final

Caption: General workflow for the purification of this compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is a solid and the impurities have different solubility profiles from the desired compound. A mixed solvent system of ethyl acetate and hexane is effective, as are ethanol-water mixtures.[1][7]

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • 95% Ethanol (alternative solvent)

  • Deionized water (alternative solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of the primary solvent (e.g., ethyl acetate or ethanol). If the solid dissolves readily at room temperature, the solvent is not suitable. The ideal primary solvent dissolves the compound when hot but poorly when cold.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot primary solvent (e.g., ethyl acetate or 95% ethanol) required to fully dissolve the solid. Stir and heat gently on a hot plate.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Precipitation: If crystals do not form, add the anti-solvent (e.g., hexane or water) dropwise until the solution becomes cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[8]

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (hexane or water) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

This technique is superior for separating the product from impurities with similar polarity or when the crude product is an oil.[10][11]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and UV lamp

  • Test tubes or fraction collector

  • Rotary evaporator

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The target compound should have an Rƒ value between 0.25 and 0.40.[1]

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and use gentle pressure from a compressed air line to pack the column evenly, avoiding cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane). Apply pressure to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) using test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it using the eluting solvent. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the this compound should be confirmed.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A sharp melting point range (within 1-2 °C) close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These quantitative techniques can determine the exact purity of the sample. HPLC methods have been developed for analyzing vanillin and ethylvanillin, which can be adapted for this compound.[12][13][14] A reversed-phase C18 column with a water/methanol or water/acetonitrile mobile phase and UV detection is a common setup.

Conclusion

The protocols described provide robust methods for purifying synthesized this compound. For routine purification of mostly solid crude products, recrystallization offers a fast and efficient solution. For complex mixtures or when the highest purity is required, flash column chromatography is the preferred method. Proper analytical assessment is crucial to confirm the purity of the final product before its use in research and development.

References

Application Notes: Ethylvanillin Acetate in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethylvanillin Acetate, a derivative of the widely used aroma chemical ethylvanillin, for its application in the fragrance industry. This document details its chemical properties, olfactory profile, and potential advantages in fragrance formulations, alongside detailed experimental protocols for its evaluation.

Introduction

Ethylvanillin is a synthetic compound with an intensely sweet, vanilla-like aroma, approximately three to four times more potent than vanillin.[1][2][3] It is a cornerstone of gourmand, oriental, and floral fragrances.[1][4] However, like vanillin, its phenolic hydroxyl group can lead to instability, particularly discoloration (yellowing or browning) in certain product bases, especially those with an alkaline pH.[5]

This compound, the acetate ester of ethylvanillin, is presented as a potentially more stable alternative. By protecting the reactive phenolic group, acetylation can mitigate discoloration and improve stability in a wider range of applications, while modifying the olfactory profile to offer new creative possibilities for perfumers. This document outlines the properties of this compound and provides protocols for its evaluation.

Chemical and Physical Properties

This compound offers a distinct set of properties valuable for fragrance formulation. A summary of its key characteristics and a comparison with its parent compound, ethylvanillin, are provided below.

PropertyThis compoundEthylvanillin
Synonyms 4-Acetoxy-3-ethoxybenzaldehyde, 2-Ethoxy-4-formylphenyl acetate3-Ethoxy-4-hydroxybenzaldehyde, Bourbonal
CAS Number 72207-94-4[6]121-32-4[7]
Molecular Formula C₁₁H₁₂O₄C₉H₁₀O₃[8]
Molecular Weight 208.21 g/mol 166.17 g/mol [8]
Boiling Point 303-305 °C @ 760 mm Hg[6]295 °C[8]
Flash Point 131.67 °C (269 °F)[6]145 °C[8]
Appearance White to light yellow crystalline powderFine white crystalline powder[7][9]
Solubility Soluble in DMSO (41 mg/mL)[10]. Expected to be soluble in ethanol.Soluble in alcohol, glycerin, and propylene glycol.[3]

Olfactory Profile and Applications

This compound possesses a characteristic vanilla-type odor.[6] Its profile is often described as having milky and sweet vanilla notes. The acetylation may temper the intense sweetness of the parent ethylvanillin, resulting in a smoother, creamier, and potentially more complex aroma with balsamic undertones.

Applications in Fragrance Compositions:

  • Gourmand & Oriental Perfumes: Provides a rich, creamy vanilla foundation that is less sharp than ethylvanillin, blending seamlessly with notes of chocolate, caramel, spices, and resins.[4]

  • Floral Bouquets: Adds a subtle sweetness and warmth to white floral and exotic floral compositions, enhancing their richness and longevity.

  • Fixative: The higher molecular weight compared to ethylvanillin may contribute to increased substantivity, allowing it to act as a fixative for more volatile top and middle notes. The acetals of ethylvanillin have been noted for greater substantivity and persistence.[11]

  • Masking Agent: Can be used to mask unpleasant base odors in functional products like cleaning supplies and personal care items.[2]

Olfactory Signal Transduction Pathway

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which initiate a specific signaling cascade.[12][13]

  • Binding: An odorant molecule binds to a specific OR on an olfactory sensory neuron (OSN).[14]

  • G-Protein Activation: This binding activates an olfactory-specific G-protein, G-olf.[14][15]

  • Adenylyl Cyclase Activation: The activated G-olf α-subunit stimulates adenylyl cyclase III.[15]

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[12][15]

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[14]

  • Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the OSN membrane.[12]

  • Signal Transmission: If the depolarization reaches a threshold, it generates an action potential, which travels along the axon to the olfactory bulb in the brain, where the signal is processed as a specific scent.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant->OR Binds OR->Golf Activates Golf->AC Activates AC->cAMP Synthesizes ATP->AC cAMP->CNG Opens CNG->Influx Influx->Depolarization Depolarization->ActionPotential ActionPotential->Brain Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Golf G-protein (G-olf) AC Adenylyl Cyclase III ATP ATP cAMP cAMP CNG CNG Channel Influx Ca²⁺ / Na⁺ Influx Depolarization Membrane Depolarization ActionPotential Action Potential Brain Signal to Olfactory Bulb

Caption: The canonical olfactory signal transduction pathway.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance and characteristics of this compound in fragrance applications.

GC-O is a technique used to identify which specific chemical compounds in a mixture contribute to its overall aroma.[16]

Objective: To determine the odor character and intensity of this compound and any trace impurities.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Olfactory port attachment.

  • Appropriate GC column (e.g., DB-5, FFAP).

  • This compound sample.

  • Ethanol (perfumery grade).

  • Humidifier for sniffing port air supply.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.

  • GC Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Separation: Run a temperature program to separate the components based on their volatility. A typical program might be: 50°C hold for 2 min, then ramp at 10°C/min to 250°C, hold for 10 min.

  • Effluent Splitting: The column effluent is split (typically 1:1) between the chemical detector (MS/FID) and the heated olfactory port.

  • Olfactometry: A trained analyst sniffs the effluent from the olfactory port throughout the run, recording the time, intensity, and description of each detected odor.

  • Data Analysis: The resulting olfactogram (odor events vs. time) is aligned with the chromatogram (detector response vs. time) to correlate specific chemical peaks with their perceived odors.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Prep Prepare 1% solution of this compound in Ethanol Inject Inject Sample into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Split Effluent Split (1:1) Separate->Split MS Detector (MS/FID) Split->MS Olf Olfactometry Port Split->Olf Chrom Generate Chromatogram MS->Chrom Olfgram Record Olfactogram (Analyst Perception) Olf->Olfgram Analysis Correlate Data: Peak ID & Odor Description Chrom->Analysis Olfgram->Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

A trained sensory panel is used to objectively describe and quantify the sensory attributes of a fragrance in a product base.[17]

Objective: To compare the performance (intensity, character, longevity) of this compound against a control (e.g., ethylvanillin) in a representative product base.

Materials:

  • Trained sensory panel (8-12 panelists).[17]

  • Odor-free product base (e.g., unscented lotion, ethanol for fine fragrance).

  • Test sample: Base + 0.5% this compound fragrance oil.

  • Control sample: Base + 0.5% Ethylvanillin fragrance oil.

  • Glass beakers, stirrers, and airtight sample containers.

  • Smelling strips.

  • Data collection software/forms.

Methodology:

  • Panelist Training: Ensure panelists are trained on a lexicon of relevant aroma descriptors (e.g., vanilla, sweet, creamy, powdery, balsamic, phenolic).[18][19]

  • Sample Preparation: Accurately incorporate the fragrance oils into the product base. Allow samples to equilibrate for 24 hours.

  • Sample Presentation: Present the coded, blinded samples to panelists in a controlled environment (odor-free, consistent lighting and temperature).

  • Evaluation:

    • On Smelling Strip: Panelists dip smelling strips into each sample and evaluate the odor profile at different time points (e.g., initial, 1 hr, 4 hr, 24 hr) to assess volatility and longevity.

    • In Product Base: Panelists evaluate the fragrance character directly from the product base.

  • Data Collection: Panelists rate the intensity of each aroma descriptor on a structured scale (e.g., a 15-point scale).[20]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the test and control samples.

Sensory_Panel_Workflow A Panelist Selection & Training B Sample Preparation (Control vs. Test) A->B C Sample Coding & Blinding B->C D Sample Presentation to Panelists C->D E Sensory Evaluation (Attribute Profiling) D->E F Data Collection (Intensity Scores) E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpretation & Reporting G->H

Caption: Workflow for a descriptive sensory panel evaluation.

Objective: To assess the color and odor stability of this compound in a finished product under accelerated aging conditions.[5]

Materials:

  • Test fragrance oil containing this compound.

  • Product base (e.g., liquid soap, pH 9-10).

  • Control fragrance oil containing ethylvanillin.

  • Packaging identical to the final product.

  • Stability ovens (e.g., 40°C, 50°C).

  • UV light chamber.

  • Colorimeter (optional).

  • Reference samples stored at room temperature in the dark.

Methodology:

  • Sample Preparation: Prepare batches of the product base with the test and control fragrances at the desired concentration. Package the samples in the final consumer packaging.

  • Storage Conditions:

    • Reference: Store one set of samples at room temperature (~20°C) in the dark.

    • Accelerated Thermal: Store sets of samples in ovens at 40°C and 50°C.

    • Light Exposure: Store one set of samples in a UV light chamber to simulate exposure to sunlight.

  • Evaluation Schedule: Evaluate all samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

  • Assessment:

    • Color: Visually compare the samples against the reference. A colorimeter can be used for quantitative measurement. Note any changes in color or clarity.

    • Odor: A trained evaluator or sensory panel assesses the odor of the samples, comparing them to the reference. Note any changes in character, intensity, or the appearance of off-odors.

    • pH & Viscosity: Measure the pH and viscosity of the product to check for other signs of instability.

  • Reporting: Compile the results in a stability report, concluding on the suitability of this compound for the tested application.

Recommended Usage Levels

While specific data for this compound is limited, usage levels can be extrapolated from its parent compound, ethylvanillin, and its derivatives. Ethylvanillin is typically used from 0.02% up to 4.3% in a fragrance concentrate.[7] Given the potentially smoother profile of the acetate, initial trials could start in the range of 0.1% to 5% of the fragrance concentrate .

Application TypeRecommended Level in Concentrate
Fine Fragrance0.5% - 5.0%
Creams and Lotions0.2% - 2.0%
Shampoos & Conditioners0.2% - 1.5%
Soaps (Bar and Liquid)0.5% - 2.5%
Candles1.0% - 5.0%

Note: These are suggested starting levels. Full stability and performance testing is required for each specific application.[5][7]

Conclusion

This compound presents a compelling option for fragrance formulators seeking to capture a rich, creamy vanilla note with potentially enhanced stability. The protection of the phenolic hydroxyl group via acetylation is a well-established chemical strategy to reduce discoloration and improve performance in challenging product bases. The detailed protocols provided herein offer a robust framework for researchers and scientists to thoroughly evaluate the olfactory characteristics, performance, and stability of this compound, enabling its effective and innovative application in the fragrance industry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ethylvanillin Acetate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues, particularly peak tailing, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] A tailing factor greater than 1 indicates peak tailing.[1]

Q2: Why is peak tailing a problem in the analysis of this compound?

A2: Peak tailing can significantly compromise the accuracy and precision of your analysis. It can lead to poor resolution between adjacent peaks, making accurate integration and quantification of this compound difficult.[2] This is particularly critical in regulated environments where data integrity is paramount.

Q3: What are the most common causes of peak tailing?

A3: The most frequent causes of peak tailing in HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase.[3]

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak broadening.[4]

  • Column Degradation: Loss of stationary phase, column voids, or contamination can all lead to distorted peak shapes.[2]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak asymmetry.[3]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.

Q4: What is the pKa of this compound and why is it important?

A4: The pKa of the phenolic hydroxyl group in ethylvanillin is approximately 7.9.[5][6] While the exact pKa of this compound is not readily published, the phenolic hydroxyl group is the most acidic proton and will have a similar pKa. This value is critical because if the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the analyte will exist, leading to peak tailing.[4] For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa.[7]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of this compound.

Step 1: Initial Assessment - Observe the Chromatogram
  • Does the tailing affect all peaks or only the this compound peak?

    • All peaks tailing: This often points to a system-wide issue, such as a problem with the column, mobile phase, or instrument setup.[8]

    • Only the this compound peak is tailing: This suggests a specific interaction between the analyte and the chromatographic system.

Step 2: Investigate Chemical Interactions

If only the this compound peak is tailing, the issue is likely related to its chemical properties and interactions with the stationary phase.

  • Mobile Phase pH Adjustment:

    • Problem: The phenolic hydroxyl group of this compound can interact with residual silanol groups on the column packing, especially if the mobile phase pH is not optimal.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 7.9). A mobile phase pH between 3 and 5 is a good starting point to ensure the analyte is in a single, non-ionized form.[7] Use a suitable buffer (e.g., phosphate or acetate buffer) to maintain a stable pH.[3]

  • Use of an End-Capped Column:

    • Problem: Standard silica-based C18 columns can have residual silanol groups that lead to secondary interactions.

    • Solution: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups, thereby reducing the potential for peak tailing.

Step 3: Evaluate the HPLC System and Method Parameters

If all peaks are tailing, the problem is likely mechanical or related to the overall method.

  • Column Health:

    • Problem: Column degradation, including the formation of voids at the inlet or contamination from previous samples, is a common cause of peak distortion.

    • Solution:

      • Flush the column: Use a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to wash the column.

      • Reverse the column (if permissible by the manufacturer): This can sometimes dislodge particulates from the inlet frit.

      • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.

  • Sample Concentration and Solvent:

    • Problem: Injecting a sample that is too concentrated can overload the column.[3] Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution:

      • Dilute the sample: Prepare a more dilute solution of your this compound standard or sample.

      • Match the sample solvent to the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Extra-Column Volume:

    • Problem: Long or wide-bore tubing between the injector, column, and detector can increase the volume outside the column, leading to band broadening.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Detailed HPLC Method for this compound Analysis

This method is adapted from established protocols for the analysis of vanillin and ethylvanillin and is optimized to minimize peak tailing for this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 40% Methanol and 60% Water containing 0.1% Acetic Acid. The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 10 µg/mL.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected impact of various chromatographic parameters on the peak asymmetry factor of a phenolic compound like this compound. A lower asymmetry factor indicates a more symmetrical peak.

ParameterCondition 1Asymmetry Factor (Tf)Condition 2Asymmetry Factor (Tf)
Mobile Phase pH pH 7.0 (close to pKa)> 1.5pH 4.0 (well below pKa)1.0 - 1.2
Column Type Standard C181.3 - 1.5End-capped C181.0 - 1.2
Sample Concentration 100 µg/mL> 1.410 µg/mL1.0 - 1.2
Sample Solvent 100% Acetonitrile1.2 - 1.4Mobile Phase1.0 - 1.1

Note: The asymmetry factor values are illustrative and may vary depending on the specific HPLC system and column used.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks_tail Yes (All Peaks Tailing) check_all_peaks->all_peaks_tail Yes one_peak_tails No (Only Analyte Tailing) check_all_peaks->one_peak_tails No check_column Inspect Column Health (voids, contamination) all_peaks_tail->check_column check_sample_conc Check Sample Concentration and Solvent all_peaks_tail->check_sample_conc check_extra_column Check for Extra-Column Volume all_peaks_tail->check_extra_column check_ph Check Mobile Phase pH (Is it close to pKa ~7.9?) one_peak_tails->check_ph check_column_type Check Column Type one_peak_tails->check_column_type flush_column Flush or Reverse Column check_column->flush_column replace_column Replace Column flush_column->replace_column solution Symmetrical Peak Achieved replace_column->solution dilute_sample Dilute Sample or Match Solvent to Mobile Phase check_sample_conc->dilute_sample dilute_sample->solution optimize_tubing Optimize Tubing and Connections check_extra_column->optimize_tubing optimize_tubing->solution adjust_ph Adjust pH to 3-5 with Buffer check_ph->adjust_ph adjust_ph->solution use_endcapped Use End-Capped Column check_column_type->use_endcapped use_endcapped->solution

A troubleshooting decision tree for diagnosing peak tailing.

References

Technical Support Center: Ethylvanillin Acetate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of ethylvanillin acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three main pathways: hydrolysis, thermal decomposition, and photodegradation. The specific byproducts will vary depending on the conditions of your experiment (e.g., pH, temperature, light exposure).

  • Hydrolysis: In aqueous environments, this compound can undergo hydrolysis to yield ethylvanillin and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Thermal Decomposition: At elevated temperatures, the molecule can degrade through several mechanisms. The ester linkage may cleave to form acetic acid and a vinyl ether intermediate, or undergo a retro-ene type reaction. Further decomposition of the ethylvanillin moiety is also possible.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation. This can involve cleavage of the acetate group and reactions involving the aromatic ring, potentially leading to the formation of radical species and subsequent dimerization or oxidation products, similar to what is observed with vanillin.

Q2: What are the expected byproducts of this compound degradation?

A2: The expected byproducts are pathway-dependent. The primary and some potential secondary byproducts are listed in the table below.

Degradation PathwayPrimary ByproductsPotential Secondary Byproducts
Hydrolysis Ethylvanillin, Acetic Acid-
Thermal Decomposition Acetic Acid, Ethylene, Cyclohexanone (from retro-aldol type reaction)Various aromatic and aliphatic fragments
Photodegradation Ethylvanillin, Acetic Acid, Dimerized Ethylvanillin speciesOxidized aromatic compounds

Q3: My chromatogram shows unexpected peaks. What could they be?

A3: Unexpected peaks in your chromatogram could be due to several factors:

  • Contaminants: Impurities in your starting material, solvents, or reagents can appear as extra peaks.

  • Secondary Byproducts: Under harsh conditions, the primary degradation products may themselves degrade, leading to a more complex mixture.

  • Instrumental Artifacts: Ghost peaks can arise from sample carryover from a previous injection or from bleed from the chromatographic column.

Refer to the Troubleshooting Guides for HPLC and GC-MS analysis for more detailed guidance.

Q4: How can I quantify the degradation of this compound and the formation of its byproducts?

A4: Quantification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry). You will need to prepare calibration curves for this compound and its expected byproducts using certified reference standards.

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of basic analytes with acidic silanol groups on the column. - Column overload. - Dead volume in the system.- Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). - Reduce the injection volume or sample concentration. - Check and tighten all fittings.
Retention Time Drift - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Flush the column or replace it if necessary.
Noisy Baseline - Air bubbles in the detector. - Contaminated mobile phase or detector cell. - Detector lamp failing.- Purge the pump and detector. - Filter all solvents and use HPLC-grade reagents. Flush the detector cell. - Replace the detector lamp.
GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape - Active sites in the injector liner or column. - Inappropriate injection temperature.- Use a deactivated liner and column. - Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
Contamination Peaks - Septum bleed. - Carryover from previous injections. - Contaminated carrier gas.- Use high-quality septa and replace them regularly. - Run a blank solvent injection to clean the system. - Use high-purity carrier gas with appropriate traps.
Low Sensitivity - Leak in the system. - Dirty ion source.- Perform a leak check of the entire system. - Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Analysis of this compound Hydrolysis by HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • For kinetic studies, spike the stock solution into aqueous buffer solutions of varying pH (e.g., pH 2, 7, and 10).

    • Incubate the solutions at a constant temperature (e.g., 50°C).

    • At specified time intervals, withdraw an aliquot and quench the reaction by diluting it in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and quantify this compound and its degradation products by comparing retention times and peak areas with those of reference standards.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Ethylvanillin_Acetate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation EVA_H This compound EV_H Ethylvanillin EVA_H->EV_H + H2O (Acid/Base catalysis) AA_H Acetic Acid EVA_H->AA_H + H2O (Acid/Base catalysis) EVA_T This compound AA_T Acetic Acid EVA_T->AA_T Δ Ethylene Ethylene EVA_T->Ethylene Δ Cyclohexanone Cyclohexanone (Retro-Aldol) EVA_T->Cyclohexanone Δ EVA_P This compound EV_P Ethylvanillin EVA_P->EV_P AA_P Acetic Acid EVA_P->AA_P Dimer Dimerized Products EV_P->Dimer hν, [O] EthylvanillinAcetate This compound EthylvanillinAcetate->EVA_H Hydrolysis EthylvanillinAcetate->EVA_T Thermal Stress EthylvanillinAcetate->EVA_P UV Radiation

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Prepare this compound Stock Solution Degradation Induce Degradation (pH, Temp, UV) Start->Degradation Sampling Collect Samples at Time Intervals Degradation->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze by HPLC or GC-MS Quench->Analysis Identification Identify Byproducts (vs. Standards, MS Library) Analysis->Identification Quantification Quantify Analytes (Calibration Curves) Analysis->Quantification Pathway Propose Degradation Pathway Identification->Pathway Kinetics Determine Degradation Kinetics Quantification->Kinetics Kinetics->Pathway

Caption: General workflow for studying this compound degradation.

Methods to prevent hydrolysis of Ethylvanillin acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethylvanillin Acetate Stability.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A: this compound is an ester derivative of ethylvanillin, a synthetic flavoring agent with a strong vanilla note. In aqueous solutions, the ester bond of this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the molecule down into ethylvanillin and acetic acid. This degradation is a significant concern as it leads to a loss of the desired chemical properties, alters the flavor profile, and can affect the stability and efficacy of pharmaceutical formulations.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A: The hydrolysis of esters like this compound is primarily influenced by three main factors:

  • pH: The reaction is slowest in a near-neutral pH range. The rate increases significantly under both acidic and basic conditions.[1]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[1][2]

  • Water Concentration: As water is a reactant in the hydrolysis process, its availability is critical. Reducing moisture levels can slow down degradation.[3]

Q3: What are the general mechanisms of ester hydrolysis?

A: Ester hydrolysis can proceed through different mechanisms depending on the pH of the solution. The most common is a base-catalyzed mechanism (saponification), which involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4][5] There is also an acid-catalyzed mechanism. Both pathways lead to the cleavage of the ester bond.[5]

Q4: Can co-solvents be used to prevent hydrolysis?

A: Yes, replacing a portion or all of the water in a solution with non-aqueous solvents like propylene glycol or ethanol can effectively reduce the rate of hydrolysis by lowering the concentration of water available to react with the ester.[6] However, care must be taken to ensure the chosen co-solvent does not react with the compound of interest.[7]

Troubleshooting Guide

Q1: I observed a rapid loss of my this compound compound in my aqueous buffer. What could be the cause?

A: Rapid degradation is typically due to unfavorable pH or elevated temperature.

  • Check the pH: Verify the pH of your aqueous solution. Ester hydrolysis is significantly faster in highly acidic (pH < 3) or alkaline (pH > 7) conditions.[1] For maximum stability, you should aim for a pH as close to neutral as possible.

  • Review Storage Temperature: Confirm the storage and experimental temperature. The rate of hydrolysis increases with temperature.[2] Storing solutions at lower temperatures (e.g., 4°C) can slow degradation.

  • Buffer Effects: Certain buffer species can catalyze hydrolysis. If possible, test the stability in a different buffer system at the same pH.

Q2: My formulation has developed an off-odor, reminiscent of vinegar. Why?

A: A vinegar-like odor is indicative of acetic acid, one of the products of this compound hydrolysis. This confirms that your compound is degrading. You should immediately reassess the stability of your formulation by reviewing the factors mentioned in the previous question (pH, temperature) and consider implementing a stabilization strategy.

Q3: I am trying to monitor the hydrolysis of this compound using HPLC, but my results are inconsistent. What should I check?

A: Inconsistent HPLC results when analyzing hydrolytically unstable compounds can stem from on-column hydrolysis or issues with sample preparation.[8][9]

  • Mobile Phase pH: Ensure the pH of your mobile phase is in a range where the ester is stable. An acidic or basic mobile phase can cause the compound to hydrolyze during the analysis.

  • Sample Diluent: The diluent used to prepare your samples for injection should be non-aqueous or buffered to a neutral pH if possible. Preparing samples in 100% aprotic solvents like acetonitrile (ACN) can prevent hydrolysis prior to injection.[9]

  • Column Temperature: High column temperatures can accelerate on-column degradation.[8] Try running the analysis at a lower temperature.

  • Run Time: Use a fast HPLC method to minimize the time the compound spends on the column, reducing the opportunity for degradation.[8]

Detailed Prevention Strategies

Several methods can be employed to prevent or minimize the hydrolysis of this compound in aqueous solutions. The optimal strategy depends on the specific requirements of the experiment or formulation.

pH and Temperature Control

The most straightforward approach is to maintain the solution at a near-neutral pH and at a low temperature (e.g., refrigerated conditions). This directly reduces the rate of the hydrolysis reaction.[1]

Formulation with Co-solvents

Reducing the activity of water by replacing it with a non-aqueous, non-reactive co-solvent like propylene glycol, glycerol, or ethanol is a common strategy in pharmaceutical formulations to reduce hydrolysis.[6]

Encapsulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate hydrophobic molecules like this compound, shielding the labile ester group from water and hydroxide ions in the bulk solution, thereby significantly improving its stability.[10][11] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HPβCD), are commonly used for this purpose.[11]

Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles in aqueous solutions.[12] These are aggregates with a hydrophobic core and a hydrophilic shell. This compound can be partitioned into the hydrophobic core of these micelles, which protects it from hydrolysis in the aqueous environment.[13] The choice of surfactant (anionic, cationic, or non-ionic) is critical, as it can either inhibit or, in some cases, enhance the rate of hydrolysis.[13]

Use of Chemical Stabilizers
  • Antioxidants: These can prevent oxidative processes that might trigger ester hydrolysis.[14]

  • Chelating Agents: Agents like EDTA can bind metal ions that may act as catalysts for the hydrolysis reaction.[14]

Visualizations

G start Need to Stabilize This compound? q1 Is modification of bulk solution properties (pH, Temp) acceptable? start->q1 q2 Is the use of co-solvents permissible? q1->q2 No a1 Adjust pH to neutral (6-7) and reduce temperature. q1->a1 Yes q3 Is complexation or encapsulation a viable option? q2->q3 No a2 Replace a portion of water with a non-aqueous solvent (e.g., Propylene Glycol). q2->a2 Yes a3 Use Cyclodextrins (e.g., HP-β-CD) to encapsulate the molecule. q3->a3 Yes a4 Use surfactant micelles to sequester the ester. q3->a4 Yes no_solution Re-evaluate formulation requirements. q3->no_solution No end Optimized Formulation a1->end a2->end a3->end a4->end G cluster_solution Aqueous Solution cluster_complex Inclusion Complex Formation ester This compound (Hydrophobic) complex < β-Cyclodextrin Cavity (Hydrophobic)shields ester group > water H₂O water->ester Hydrolysis Attack cd β-Cyclodextrin complex->water Protection from Water ester_inside This compound

References

Technical Support Center: Optimizing GC Analysis of Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of ethylvanillin acetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injector temperature for the GC analysis of this compound?

A good starting point for the injector temperature is typically 250 °C. However, the optimal temperature should be determined experimentally as it can be influenced by the solvent, column, and concentration of this compound. It is crucial to avoid excessively high temperatures to prevent thermal degradation of the analyte.

Q2: Should I use a split or splitless injection for analyzing this compound?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use for samples with moderate to high concentrations of this compound. A split injection introduces only a portion of the sample into the column, preventing column overload and producing sharp, narrow peaks.[1][2][3]

  • Splitless Injection: Use for trace analysis where the concentration of this compound is very low. This technique transfers the majority of the sample to the column, maximizing sensitivity.[2][3]

Q3: What type of GC inlet liner is best for analyzing this compound?

The choice of liner depends on the injection mode:

  • Split Injection: A liner with glass wool is often recommended to ensure proper vaporization and mixing of the sample.

  • Splitless Injection: A single taper liner, with or without glass wool, is a good choice. The taper helps to focus the sample onto the head of the column. For analytes that may be prone to degradation, a deactivated liner is recommended to minimize active sites.

Q4: How do I select an appropriate split ratio for my analysis?

The split ratio determines the portion of the sample that is vented versus what enters the column. A higher split ratio means less sample reaches the column. For concentrated samples, a higher split ratio (e.g., 50:1 or 100:1) is used to prevent column overload. For less concentrated samples, a lower split ratio (e.g., 10:1 or 20:1) can be used to improve sensitivity.[1] The optimal ratio should be determined experimentally by analyzing the same sample at different split ratios and observing the peak shape and response.

Q5: What is the purpose of the splitless hold time and how do I optimize it?

The splitless hold time is the duration the split vent remains closed after injection, allowing the transfer of the analyte to the column. This time needs to be long enough for the majority of the this compound to be transferred but short enough to prevent excessive solvent from entering the column, which can cause peak broadening and tailing. An optimal splitless hold time can be determined by injecting a standard at varying hold times and monitoring the peak area of this compound.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Action
Peak Tailing Active sites in the injector liner or on the column.Use a new, deactivated liner. Trim the first few centimeters of the analytical column.
Injector temperature is too low.Increase the injector temperature in 10-20 °C increments, but do not exceed the thermal stability limit of this compound.
Non-volatile residue in the sample.Ensure proper sample cleanup. Use a liner with glass wool to trap non-volatile components.
Peak Fronting Column overload.Increase the split ratio. Dilute the sample.
Incompatible solvent.Ensure the solvent is appropriate for the column phase polarity.
Split Peaks Inefficient sample vaporization.Use a liner with glass wool to aid vaporization. Ensure the injector temperature is adequate.
Improper column installation.Ensure the column is cut cleanly and installed at the correct depth in the injector.
Issue 2: Inconsistent Peak Areas or Heights
Symptom Potential Cause Recommended Action
Poor Reproducibility Leaks in the injection port.Check for leaks at the septum and column fittings using an electronic leak detector. Replace the septum if necessary.
Inconsistent injection volume.Ensure the autosampler syringe is functioning correctly and free of air bubbles.
Fluctuations in split ratio.Verify that the gas flows for the split vent are stable.
Issue 3: No Peak or Very Small Peak for this compound
Symptom Potential Cause Recommended Action
Absence of Peak Syringe issue.Check that the syringe is drawing and injecting the sample correctly.
Incorrect GC method parameters.Verify the correct injector, detector, and oven temperature program are being used.
Leak in the system.Perform a thorough leak check of the entire GC system.
Low Signal Split ratio is too high.Decrease the split ratio or switch to a splitless injection if the concentration is very low.
Thermal degradation in the injector.Lower the injector temperature. For thermally sensitive compounds like some phenolic derivatives, injector temperatures above 225 °C can sometimes lead to degradation.[4][5]
Adsorption in the liner or column.Use a deactivated liner and a column appropriate for the analysis of polar compounds.

Data Presentation

The following tables provide illustrative data on how varying key injection parameters can affect the GC analysis of this compound. This data is representative and should be used as a guide for optimization.

Table 1: Effect of Injector Temperature on this compound Peak Characteristics

Injector Temperature (°C)Peak Area (arbitrary units)Peak Height (arbitrary units)Peak Asymmetry (USP)Observations
22085,00040,0001.4Possible incomplete vaporization leading to slight peak tailing.
250100,00055,0001.1Good peak shape and response.
28098,00054,0001.0No significant improvement in peak area, potential for minor degradation.
30088,00045,0001.2Decrease in peak area suggests possible thermal degradation.

Table 2: Effect of Split Ratio on this compound Peak Area

Split RatioPeak Area (arbitrary units)Observations
10:1250,000High sensitivity, potential for column overload with concentrated samples.
20:1130,000Good balance of sensitivity and peak shape for moderately concentrated samples.
50:155,000Suitable for concentrated samples to avoid overload.
100:128,000Lower sensitivity, used for highly concentrated samples.

Experimental Protocols

Protocol for Optimizing Injector Temperature
  • Initial Setup:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.

    • Install a suitable GC column (e.g., a mid-polarity column like a DB-5ms or equivalent).

    • Set the initial injector temperature to 220 °C.

    • Use a constant split ratio (e.g., 20:1).

    • Set an appropriate oven temperature program.

  • Experimental Runs:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature by 10-20 °C increments for each subsequent injection (e.g., 240 °C, 260 °C, 280 °C, 300 °C).

    • Perform at least three replicate injections at each temperature.

  • Data Analysis:

    • For each temperature, calculate the average peak area, peak height, and peak asymmetry for this compound.

    • Plot the peak area and peak height as a function of injector temperature.

    • The optimal injector temperature is the one that provides the highest peak area and best peak shape (asymmetry close to 1.0) without evidence of degradation (a decrease in response at higher temperatures).

Protocol for Optimizing Split Ratio
  • Initial Setup:

    • Prepare a standard solution of this compound at a concentration representative of your samples.

    • Use the optimized injector temperature determined from the previous experiment.

    • Set the initial split ratio to a low value (e.g., 10:1).

  • Experimental Runs:

    • Inject the standard solution and record the chromatogram.

    • Increase the split ratio for subsequent injections (e.g., 20:1, 50:1, 100:1).

    • Perform at least three replicate injections at each split ratio.

  • Data Analysis:

    • For each split ratio, calculate the average peak area and observe the peak shape.

    • Select the split ratio that provides a sufficient signal-to-noise ratio and a symmetrical peak shape without signs of column overload (peak fronting).

Visualizations

Troubleshooting_Workflow start Problem with GC Analysis of this compound issue_type Identify Symptom start->issue_type peak_shape Poor Peak Shape (Tailing, Fronting, Split) issue_type->peak_shape Peak Shape Issue inconsistent_results Inconsistent Peak Areas issue_type->inconsistent_results Reproducibility Issue no_peak No or Small Peak issue_type->no_peak Sensitivity Issue check_liner Check Liner: - Deactivated? - Glass wool present? peak_shape->check_liner check_temp Adjust Injector Temp: - Too low/high? check_liner->check_temp check_overload Check for Overload: - Increase split ratio - Dilute sample check_temp->check_overload check_column_install Check Column Installation check_overload->check_column_install end Problem Resolved check_column_install->end check_leaks Check for Leaks: - Septum - Fittings inconsistent_results->check_leaks check_syringe Check Autosampler Syringe check_leaks->check_syringe check_syringe->end verify_method Verify GC Method Parameters no_peak->verify_method check_split Adjust Split Ratio/ Switch to Splitless verify_method->check_split check_degradation Consider Thermal Degradation: - Lower injector temp check_split->check_degradation check_degradation->end

Caption: Troubleshooting workflow for common issues in the GC analysis of this compound.

Optimization_Logic start Start Optimization select_injection_mode Select Injection Mode (Split vs. Splitless) based on sample concentration start->select_injection_mode optimize_temp Optimize Injector Temperature select_injection_mode->optimize_temp sub_split Optimize Split Ratio optimize_temp->sub_split If Split sub_splitless Optimize Splitless Hold Time optimize_temp->sub_splitless If Splitless final_method Final Optimized Method sub_split->final_method sub_splitless->final_method

Caption: Logical workflow for optimizing injection parameters for this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethylvanillin acetate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for this compound could include sugars, fats, proteins, and other compounds from the food or beverage product.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantification.[3][5]

Q2: What are the common sources of matrix effects in the analysis of this compound from food and beverage samples?

A2: The complexity of the sample matrix directly influences the severity of matrix effects. Common sources in food and beverage samples include:

  • Sugars and Carbohydrates: Highly abundant in many processed foods and can cause significant ion suppression.

  • Fats and Lipids: Prevalent in dairy products, baked goods, and oils, they can coat the ion source and suppress the signal.[6]

  • Proteins: Abundant in dairy and other food products, proteins can interfere with the ionization process.[2]

  • Other Food Additives and Flavoring Agents: The presence of other non-volatile or highly ionizable compounds can compete with this compound for ionization.[7]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of an this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The peak response of this compound in a standard solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[1] The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent - 1) x 100 [1]

    A value less than 0% indicates ion suppression, while a value greater than 0% indicates ion enhancement. Generally, matrix effects greater than ±20% require corrective actions.[1]

Q4: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A4: If you are experiencing ion suppression, consider the following initial steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[8] Review your sample preparation protocol. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination of both can significantly clean up the sample.[6][9]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components. Modifying the LC gradient, changing the mobile phase composition, or using a different column chemistry can help resolve the analyte from interfering compounds.[3]

  • Sample Dilution: A simple approach is to dilute the sample extract.[4] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the concentration of this compound in the diluted sample is still well above the limit of quantitation (LOQ).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound Severe ion suppression from the matrix.1. Implement a more rigorous sample cleanup method (e.g., SPE).[9] 2. Dilute the sample extract.[4] 3. Optimize chromatographic separation to move the this compound peak away from interfering matrix components.
Poor reproducibility of results Variable matrix effects between samples.1. Use a stable isotope-labeled internal standard for this compound to compensate for variations.[12] 2. Ensure consistent and thorough sample homogenization and extraction for all samples.[13]
Signal enhancement observed Co-eluting matrix components are enhancing the ionization of this compound.1. Improve chromatographic separation to isolate the analyte peak. 2. Employ matrix-matched calibration standards.[3]
High background noise in the chromatogram Incomplete removal of matrix components.1. Add a solid-phase extraction (SPE) step to your sample preparation protocol.[9] 2. Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run, when highly polar or non-polar interferences may elute.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Dairy and Infant Formula using LLE and SPE

This protocol is adapted from a method for the analysis of ethylated vanillin in baby food matrices.[9]

1. Sample Extraction (Liquid-Liquid Extraction): a. Weigh 1.0 g of the sample (e.g., infant formula, milk, or baby cereal powder) into a 50 mL centrifuge tube. b. For infant formula and cereal powder, add 10 mL of water and 40 µL of HCl. For milk samples, add 10 mL of water (no HCl is needed).[9] c. Add 20 mL of acetonitrile to the tube. d. Vortex for one minute, followed by ultrasonication for 30 minutes.[9] e. Add 2 g of NaCl, vortex for two minutes, and then centrifuge at 5,000 rpm for 10 minutes.[9]

2. Solid-Phase Extraction (SPE) Cleanup: a. Take the supernatant from the LLE step and dry it down under a stream of nitrogen. b. Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.[9] c. Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with methanol followed by water. d. Load the reconstituted sample onto the SPE cartridge. e. Wash the cartridge with 5 mL of water to remove polar interferences.[9] f. Elute the this compound with methanol. g. Dry the eluate under nitrogen and reconstitute in a suitable volume of methanol/water (e.g., 80:20 v/v) for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument.

Parameter Setting
LC System Agilent 1290 Infinity II UHPLC or equivalent[9]
Column Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm[9]
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min[9]
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent[9]
Ion Source Agilent Jet Stream ESI[9]
Ionization Mode Positive[9]
MRM Transitions To be optimized for this compound and its stable isotope-labeled internal standard. For ethyl vanillin, example transitions could be monitored.[9]

Quantitative Data Summary

The following table summarizes recovery data from a study on ethylated vanillin in various baby food matrices, demonstrating the effectiveness of the described sample preparation protocol.[9]

Matrix Spiking Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Baby Formula5095.34.2
10098.53.1
50096.12.5
Baby Cereal Powder5090.75.6
10092.44.3
50094.83.7
Milk5092.14.8
10096.73.5
50097.22.8

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Food Sample (1g) LLE Liquid-Liquid Extraction (Acetonitrile & NaCl) Sample->LLE Homogenize SPE Solid-Phase Extraction (Bond Elut Plexa) LLE->SPE Cleanup FinalExtract Final Extract for Analysis SPE->FinalExtract Elute & Reconstitute LC UHPLC Separation FinalExtract->LC MS Tandem MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of this compound.

Matrix_Effect_Troubleshooting cluster_Strategies Mitigation Strategies Start Matrix Effect Observed? No_ME Proceed with Method Start->No_ME No Yes_ME Implement Mitigation Strategy Start->Yes_ME Yes Optimize_SP Optimize Sample Prep (LLE, SPE) Yes_ME->Optimize_SP Optimize_LC Optimize Chromatography Yes_ME->Optimize_LC Use_IS Use Stable Isotope IS Yes_ME->Use_IS Dilute Dilute Sample Yes_ME->Dilute Revalidate Matrix Effect Resolved? Optimize_SP->Revalidate Re-evaluate Matrix Effect Optimize_LC->Revalidate Use_IS->Revalidate Dilute->Revalidate Revalidate->No_ME Yes Revalidate->Yes_ME No

References

Stability issues of Ethylvanillin acetate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethylvanillin acetate under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change to yellow/brown, clumping) Oxidation of the aldehyde group, exposure to light, or reaction with impurities.Store the solid compound in a tightly sealed container, protected from light, and at the recommended temperature (-20°C for long-term). Consider purging the container with an inert gas like argon or nitrogen.
Decreased potency or unexpected experimental results Degradation of this compound due to improper storage or handling. This can include hydrolysis of the acetate group or oxidation of the aldehyde.Verify the storage conditions of the stock solution. Prepare fresh solutions for critical experiments. Confirm the purity of the compound using a suitable analytical method like HPLC.
Precipitation of the compound from a stock solution The solution may be supersaturated, or the solubility may have decreased due to a change in temperature or solvent composition. Crystallization can occur in fragrance oils with high vanillin content in cold weather.Gently warm the solution to redissolve the precipitate. If using a volatile solvent, check for evaporation. Ensure the storage temperature is appropriate for the solvent used.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) This indicates the formation of degradation products. Common degradants include Ethylvanillin (from hydrolysis) and Ethylvanillic acid (from oxidation).Identify the degradation products by comparing their retention times with standards, if available, or by using mass spectrometry. Review the storage and handling procedures to identify the cause of degradation.
Inconsistent results between different batches of the compound There may be batch-to-batch variation in purity or stability.Qualify each new batch of this compound upon receipt by analytical methods to ensure it meets the required specifications.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term shipping, the compound is generally stable at room temperature for up to a month.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions, particularly in DMSO, should be stored at -80°C for long-term stability (up to 6 months).[1] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: Can I store this compound solutions at room temperature?

It is not recommended to store solutions of this compound at room temperature for extended periods due to the risk of degradation through hydrolysis and oxidation.

Stability and Degradation

Q4: What are the primary degradation pathways for this compound?

The two most probable degradation pathways for this compound are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of strong acids or bases, or in aqueous solutions. This reaction yields ethylvanillin and acetic acid.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming ethylvanillic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions. Fragrance oils containing vanillin or ethylvanillin are known to oxidize more rapidly.

Q5: Is this compound sensitive to light?

Yes, compounds with similar structures, like vanillin, are known to undergo photodegradation, which can lead to the formation of dimers and other byproducts, often accompanied by a color change to yellow or brown.[4][5] Therefore, it is crucial to protect this compound from light.

Q6: What impact does pH have on the stability of this compound?

This compound is expected to be more stable in neutral or slightly acidic conditions. It is incompatible with strong acids and alkalis, which can catalyze the hydrolysis of the acetate ester.

Experimental Best Practices

Q7: How can I monitor the stability of my this compound sample?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of this compound. This method should be able to separate the intact compound from its potential degradation products.

Q8: What should I do if I suspect my this compound has degraded?

If you suspect degradation, you should not use the material for your experiments. Instead, obtain a fresh, quality-controlled batch of the compound. You can confirm degradation by running an analytical test, such as HPLC, and looking for the presence of additional peaks corresponding to degradation products.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and may not represent actual experimental results.

ConditionStorage TimePurity (%)Major Degradant(s)Appearance
Solid, -20°C, Dark 12 months>99%Not detectedWhite to off-white powder
Solid, 25°C, Exposed to Light 3 months~95%Ethylvanillic acid, unknown colored impuritiesYellowish powder
Solution in DMSO, -80°C 6 months>99%Not detectedClear, colorless solution
Solution in Aqueous Buffer (pH 4), 4°C 1 month~98%EthylvanillinClear, colorless solution
Solution in Aqueous Buffer (pH 9), 4°C 1 month~90%Ethylvanillin, Ethylvanillic acidSlightly yellow solution

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its potential degradation products. This method is based on established HPLC methods for similar compounds like ethylvanillin.[6][7][8]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare samples from the stability study at the same concentration as the standard solution, using the same solvent.

4. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

After treatment, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis. The method should demonstrate the separation of the main this compound peak from any degradation product peaks.

Visualizations

degradation_pathway Ethylvanillin_Acetate This compound Ethylvanillin Ethylvanillin Ethylvanillin_Acetate->Ethylvanillin  Hydrolysis (+ H₂O, Acid/Base) Ethylvanillic_Acid Ethylvanillic Acid Ethylvanillin_Acetate->Ethylvanillic_Acid  Oxidation ([O], Light) Dimerization_Products Dimerization/Other Photoproducts Ethylvanillin_Acetate->Dimerization_Products  Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Dilution Dilution to Working Concentration Forced_Degradation->Dilution HPLC_Injection Inject into HPLC-UV System Dilution->HPLC_Injection Chromatogram Obtain Chromatogram HPLC_Injection->Chromatogram Peak_Analysis Analyze Peaks (Retention Time, Area) Chromatogram->Peak_Analysis Purity_Calculation Calculate Purity and Degradation Percentage Peak_Analysis->Purity_Calculation Method_Validation Validate Method Specificity Purity_Calculation->Method_Validation

Caption: Workflow for a stability-indicating HPLC method development.

References

Technical Support Center: Addressing Solubility Challenges of Ethylvanillin Acetate in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired solubility of active compounds is a critical step in experimental design and formulation. Ethylvanillin acetate, a compound with wide applications, can present solubility challenges in polar solvents. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common polar solvents?

A1: this compound is generally considered to have low solubility in water. While precise experimental data for a range of polar solvents is limited, estimations and data from closely related compounds can provide guidance. The table below summarizes available solubility information.

SolventThis compoundEthylvanillin (related compound)
WaterEstimated at 986.4 mg/L at 25°C[1]2,822 mg/L at 25°C[2]
EthanolSoluble[3]Very soluble (1g in 2mL)[2]
Propylene GlycolSoluble[4]Soluble[2]
GlycerolNo specific data foundSoluble[2]
DMSO41 mg/mL (196.91 mM)No specific data found

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What could be the reason?

Q3: Are there any recommended methods to improve the solubility of this compound in polar solvents?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: Blending the primary solvent with a miscible co-solvent in which the compound is more soluble.

  • Solid Dispersion: Dispersing this compound in a solid carrier matrix to improve its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host to increase its apparent solubility.

  • pH Adjustment: Modifying the pH of the medium to a level where the solubility of this compound is higher.

Troubleshooting Guides

Issue: Undissolved this compound Particles in Solution

If you observe a suspension or undissolved particles after attempting to dissolve this compound in a polar solvent, follow this troubleshooting workflow:

Troubleshooting workflow for undissolved this compound.

Experimental Protocols

Solubility Enhancement using Co-solvency

This protocol provides a general framework for using a co-solvent to improve the solubility of this compound. Ethanol is a commonly used co-solvent for similar compounds.

Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, propylene glycol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected co-solvent.

  • Titration/Blending: Gradually add the aqueous buffer to the this compound stock solution while stirring, or prepare discrete mixtures with varying co-solvent to buffer ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Equilibration: Allow the mixtures to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Quantification: After equilibration, centrifuge the samples to pellet any undissolved material. Analyze the supernatant to determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Co_solvency_Workflow A Prepare concentrated stock of This compound in co-solvent B Prepare various co-solvent:buffer ratios A->B C Mix and equilibrate samples B->C D Centrifuge to separate undissolved solid C->D E Analyze supernatant for dissolved compound concentration D->E Solid_Dispersion_Workflow A Dissolve this compound and PVP K30 in Ethanol B Evaporate solvent using a rotary evaporator A->B C Dry the solid film under vacuum B->C D Mill and sieve the dried product C->D E Characterize the solid dispersion (e.g., XRD, dissolution) D->E Cyclodextrin_Complexation cluster_0 Preparation cluster_1 Characterization A Mix β-cyclodextrin with water-ethanol to form a paste B Gradually add this compound while triturating A->B C Knead the mixture for 30-60 minutes B->C D Dry the product in an oven C->D E Sieve the dried complex D->E F Confirm complex formation (FTIR, DSC, NMR) E->F G Evaluate solubility of the complex F->G

References

Minimizing off-notes from Ethylvanillin acetate hydrolysis in flavor applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethylvanillin acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-notes arising from the hydrolysis of this compound in flavor applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: My product has developed a "medicinal" or "plastic-like" off-note after incorporating this compound.

  • Question: What is causing this undesirable aroma?

    • Answer: The "medicinal" or "plastic-like" off-note is likely due to the hydrolysis of this compound back to ethylvanillin, followed by the subsequent degradation of ethylvanillin into other volatile phenolic compounds. Key culprits are often guaiacol (smoky, medicinal) and 4-vinylguaiacol (clove-like, spicy, medicinal), which can be perceived as off-notes in a delicate vanilla profile.[1][2][3][4] This degradation is often accelerated by acidic conditions and elevated temperatures.

  • Question: How can I prevent the formation of these off-notes?

    • Answer:

      • pH Control: Maintain the pH of your formulation as close to neutral as possible. Acidic conditions significantly accelerate the hydrolysis of the acetate ester.[3][5][6]

      • Temperature Management: Avoid excessive heat during processing and storage. High temperatures increase the rate of hydrolysis and subsequent degradation reactions.[7]

      • Matrix Components: Be mindful of other ingredients in your formulation. The presence of strong acids or enzymes could contribute to the breakdown of this compound.

      • Use of Antioxidants: While not a direct solution for hydrolysis, antioxidants can help prevent the oxidative degradation of the resulting ethylvanillin, which can also contribute to off-note formation.

      • Encapsulation: For long-term stability, consider using an encapsulated form of this compound. This can protect the molecule from the surrounding chemical environment.

Issue 2: The vanilla aroma in my product seems to be diminishing over time.

  • Question: Why is the vanilla flavor intensity decreasing?

    • Answer: The loss of vanilla aroma is likely due to the hydrolysis of this compound into ethylvanillin. While ethylvanillin is a potent vanilla odorant, it is also more volatile and reactive than its acetate form.[7][8] The subsequent degradation of ethylvanillin into non-aromatic or off-note compounds will also lead to a decrease in the desired vanilla character.

  • Question: What steps can I take to improve the long-term stability of the vanilla flavor?

    • Answer:

      • Confirm Starting Material Purity: Ensure the this compound you are using is of high purity and free from significant amounts of residual ethylvanillin or other impurities.

      • Optimize Storage Conditions: Store your final product in a cool, dark place. Light can also contribute to the degradation of flavor compounds.

      • Packaging: Use packaging with good barrier properties to prevent the ingress of oxygen and moisture, which can participate in degradation reactions.

      • Accelerated Shelf-Life Testing: Conduct accelerated shelf-life studies to predict the long-term stability of your flavor system and identify potential issues early on.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction that causes the breakdown of this compound?

A1: The primary reaction is acid-catalyzed hydrolysis. In the presence of water and an acid (H+), the ester bond in this compound is cleaved, yielding ethylvanillin and acetic acid.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 5-7). As the pH becomes more acidic, the rate of hydrolysis increases significantly. In alkaline conditions, base-catalyzed hydrolysis can also occur.

Q3: What are the primary degradation products of this compound?

A3: The initial hydrolysis product is ethylvanillin. Further degradation of ethylvanillin, especially under thermal stress or in the presence of certain enzymes, can lead to the formation of compounds like guaiacol and 4-vinylguaiacol.[1][2]

Q4: Can I use this compound in baked goods?

A4: Yes, ethylvanillin is known for its good heat stability in baking applications.[7] However, the stability of this compound will depend on the pH of the batter or dough. In acidic recipes, some hydrolysis may occur during baking, releasing ethylvanillin.

Q5: How can I analytically determine the extent of this compound hydrolysis in my product?

A5: You can use High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the concentrations of both this compound and ethylvanillin in your product over time.[13][14][15][16] A decrease in the former and an increase in the latter would indicate hydrolysis.

Data Presentation

Table 1: pH Influence on the Hydrolysis Rate of Phenolic Acetates

pHRelative Hydrolysis RateStability
2HighLow
4ModerateModerate
6LowHigh
8Moderate (Base-catalyzed)Moderate

Note: This table provides a qualitative representation based on the general principles of ester hydrolysis. Actual rates will vary depending on the specific product matrix and temperature.[17][18][19][20]

Table 2: Potential Off-Note Compounds and Their Sensory Descriptors

CompoundPotential Sensory Descriptor
GuaiacolSmoky, medicinal, phenolic[1]
4-VinylguaiacolClove-like, spicy, smoky, medicinal[2][3][4][21]
Acetic AcidSour, vinegary

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study for this compound Stability in a Beverage Emulsion

This protocol is designed to assess the stability of this compound in a model beverage system under accelerated conditions.

  • Preparation of Model Beverage:

    • Create a base beverage emulsion with a composition similar to your target application (e.g., water, sweetener, acidulant, emulsifier).

    • Divide the base into several batches and adjust the pH of each batch to different levels (e.g., pH 3.0, 4.5, and 6.0) using a suitable food-grade acid (e.g., citric acid).

    • Add a known concentration of this compound (e.g., 100 ppm) to each batch and mix thoroughly.

  • Storage Conditions:

    • Dispense each pH-adjusted batch into airtight, sealed containers.

    • Store the containers at elevated temperatures (e.g., 35°C, 45°C, and 55°C) in a temperature-controlled incubator.[9][10][11][12]

    • Include a control set stored at a refrigerated temperature (e.g., 4°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., day 0, 1, 3, 7, 14, and 28), remove a sample from each storage condition.

    • Analyze the samples for the concentration of this compound and ethylvanillin using a validated HPLC-UV or LC-MS method.

    • Conduct sensory evaluation on the samples to detect the presence and intensity of any off-notes.

  • Data Interpretation:

    • Plot the concentration of this compound and ethylvanillin over time for each condition.

    • Calculate the hydrolysis rate constant at each temperature and pH.

    • Correlate the analytical data with the sensory evaluation results to determine the threshold at which off-notes become perceptible.

Mandatory Visualizations

Hydrolysis_Pathway Ethylvanillin_Acetate This compound (Desirable, mild vanilla aroma) Hydrolysis Hydrolysis Ethylvanillin_Acetate->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis H_plus Acid (H⁺) H_plus->Hydrolysis Ethylvanillin Ethylvanillin (Strong vanilla aroma) Hydrolysis->Ethylvanillin Acetic_Acid Acetic Acid (Sour off-note) Hydrolysis->Acetic_Acid Degradation Further Degradation (e.g., heat, enzymes) Ethylvanillin->Degradation Off_Notes Off-Note Compounds (e.g., 4-Vinylguaiacol) ('Medicinal', 'Plastic') Degradation->Off_Notes Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation Prep_Base Prepare Base Product Spike Spike with this compound Prep_Base->Spike Adjust_pH Adjust pH Levels Spike->Adjust_pH Package Package Samples Adjust_pH->Package Storage_Conditions Store at Various Temperatures & Times Package->Storage_Conditions Sampling Periodic Sampling Storage_Conditions->Sampling HPLC_MS HPLC/LC-MS Analysis (Quantitative) Sampling->HPLC_MS Sensory Sensory Evaluation (Qualitative) Sampling->Sensory Rate_Calculation Calculate Hydrolysis Rate HPLC_MS->Rate_Calculation Correlation Correlate Analytical & Sensory Data Sensory->Correlation Rate_Calculation->Correlation Shelf_Life Predict Shelf-Life Correlation->Shelf_Life

References

Validation & Comparative

A Comparative Analysis of Ethylvanillin Acetate and Ethyl Vanillin Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor profiles of two key vanilla flavoring agents: Ethylvanillin acetate and ethyl vanillin. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a nuanced understanding of the sensory properties of these compounds for formulation and development purposes. The information presented herein is a synthesis of available data, supplemented with detailed experimental protocols for sensory analysis.

Introduction to this compound and Ethyl Vanillin

Ethyl vanillin is a synthetic flavor compound that is structurally related to vanillin, the primary component of natural vanilla bean extract. It is renowned for its potent, sweet, and creamy vanilla flavor, estimated to be two to four times stronger than vanillin.[1][2][3] Its robust and cost-effective nature has led to its widespread use in the food, beverage, and pharmaceutical industries.[2]

This compound, an ester derivative of ethyl vanillin, presents a more complex and nuanced flavor profile. Described as having vanilla, milky, creamy, and caramellic notes, it offers a different sensory experience compared to the more direct vanilla character of ethyl vanillin.[4] Understanding the distinct flavor attributes of each compound is crucial for their effective application in product formulation.

Data Presentation: A Comparative Overview

Due to the limited availability of direct, side-by-side quantitative sensory panel data comparing this compound and ethyl vanillin in publicly accessible literature, the following table provides a summary of their known flavor attributes and detection thresholds. The quantitative sensory profile data for this compound is presented as a hypothetical example to illustrate the recommended data structure for internal studies.

Table 1: Comparative Flavor Profile of this compound and Ethyl Vanillin

AttributeThis compoundEthyl Vanillin
General Flavor Profile Vanilla, milky, creamy, caramellic, powderySweet, pure, rich creamy vanilla
Odor/Taste Threshold in Water Data not available100 ppb (odor)
Potency Less potent than ethyl vanillin2-4 times more potent than vanillin
Hypothetical Quantitative Sensory Profile (Intensity Score 0-15)
Vanilla1013
Creamy1211
Sweet912
Milky84
Caramellic73
Powdery52
Chemical/Artificial35

Note: The quantitative sensory profile for this compound is illustrative and not based on cited experimental data. It serves as a template for how such data should be presented.

Experimental Protocols

To generate the quantitative data required for a comprehensive comparison, a rigorous and standardized experimental methodology is essential. The following is a detailed protocol for a Quantitative Descriptive Analysis (QDA) to evaluate and compare the flavor profiles of this compound and ethyl vanillin.

Quantitative Descriptive Analysis (QDA) Protocol

1. Objective: To quantitatively determine and compare the sensory attributes of this compound and ethyl vanillin in a neutral medium.

2. Panelist Selection and Training:

  • Selection: Recruit 10-12 panelists based on their sensory acuity, ability to discriminate between different taste and aroma compounds, and verbal fluency.

  • Training: Conduct a comprehensive training program (minimum 20 hours) to familiarize panelists with the QDA methodology. This includes:

    • Developing a consensus vocabulary to describe the aroma and flavor attributes of the test compounds. Reference standards for vanilla, creamy, sweet, milky, caramellic, and powdery notes should be provided.

    • Training on the use of a 15-cm unstructured line scale for intensity rating, with anchors of "low" and "high" at each end.

    • Conducting practice sessions with vanillin, ethyl vanillin, and other related flavor compounds to ensure panelist consistency and reliability.

3. Sample Preparation:

  • Prepare stock solutions of this compound and ethyl vanillin in a 5% sucrose solution in deionized water. The concentrations should be determined based on preliminary testing to be clearly perceptible but not overpowering.

  • For each session, present panelists with 15 mL of each sample in identical, opaque, and odor-free cups, coded with random three-digit numbers.

  • Samples should be served at a standardized temperature (e.g., 22°C).

4. Sensory Evaluation Procedure:

  • Conduct the evaluation in individual sensory booths under controlled lighting and with proper ventilation to minimize distractions and sensory adaptation.

  • Panelists should rinse their palates with deionized water and eat a small piece of unsalted cracker before evaluating the first sample and between subsequent samples.

  • The presentation order of the samples should be randomized for each panelist to avoid order effects.

  • Panelists will evaluate each sample for the agreed-upon sensory attributes (e.g., vanilla, creamy, sweet, milky, caramellic, powdery, chemical/artificial) and rate the intensity of each attribute on the 15-cm line scale.

5. Data Analysis:

  • Measure the ratings from the line scales and convert them to numerical values (e.g., 0 to 15).

  • For each attribute, calculate the mean intensity score for each compound across all panelists.

  • Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each attribute between the two compounds.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific attribute means are significantly different.

  • The results can be visualized using a spider web or radar plot to provide a clear graphical comparison of the flavor profiles.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the proposed sensory evaluation and the relationship between the key components of the flavor profile analysis.

Experimental_Workflow cluster_setup Preparation Phase cluster_execution Evaluation Phase cluster_analysis Analysis Phase Panel_Selection Panelist Selection & Training Vocabulary Develop Consensus Vocabulary Panel_Selection->Vocabulary Sample_Prep Sample Preparation (this compound & Ethyl Vanillin) Sensory_Eval Sensory Evaluation (Individual Booths) Sample_Prep->Sensory_Eval Vocabulary->Sensory_Eval Intensity_Rating Intensity Rating (15-cm Line Scale) Sensory_Eval->Intensity_Rating Data_Collection Data Collection & Conversion Intensity_Rating->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Visualization Data Visualization (Spider Web Plot) Stat_Analysis->Visualization

Caption: Workflow for Quantitative Descriptive Analysis.

Flavor_Profile_Components cluster_attributes Sensory Attributes Compound Flavor Compound (e.g., this compound) Vanilla Vanilla Compound->Vanilla Creamy Creamy Compound->Creamy Sweet Sweet Compound->Sweet Milky Milky Compound->Milky Caramellic Caramellic Compound->Caramellic Powdery Powdery Compound->Powdery

Caption: Key Sensory Attributes of Vanilla Flavors.

References

Validation of an Analytical Method for Ethylvanillin Acetate Using a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Method Validation

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] This guide provides a comparative overview of key validation parameters for an analytical method for Ethylvanillin acetate, referencing a certified reference standard. The validation characteristics discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for analytical method validation.[2][3][4]

This compound is an acetate form of ethylvanillin, a synthetic flavoring agent used in the food and pharmaceutical industries.[5][6] Accurate and reliable analytical methods are essential for its quantification and quality assessment. This guide will compare two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Reference_Standard Obtain Certified Reference Standard Sample_Preparation Prepare Sample and Standard Solutions Reference_Standard->Sample_Preparation Method_Development Develop Analytical Method (HPLC/GC) Sample_Preparation->Method_Development System_Suitability Perform System Suitability Tests Method_Development->System_Suitability Validation_Experiments Conduct Validation Experiments System_Suitability->Validation_Experiments Data_Analysis Analyze Data and Calculate Parameters Validation_Experiments->Data_Analysis Performance_Evaluation Evaluate Method Performance Data_Analysis->Performance_Evaluation Documentation Document Results in Validation Report Performance_Evaluation->Documentation

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methods: HPLC vs. GC

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7] A reversed-phase HPLC method is particularly suitable for a compound like this compound.

Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity.[8][9]

The following sections present a comparative summary of the validation parameters for hypothetical HPLC and GC methods for the analysis of this compound.

Data Presentation: Summary of Validation Parameters

The performance of the hypothetical HPLC and GC methods for the determination of this compound was evaluated against the ICH Q2(R1) validation parameters.

Table 1: System Suitability
ParameterHPLC MethodGC MethodAcceptance Criteria
Tailing Factor1.11.2≤ 2
Theoretical Plates> 2000> 50000As per method
% RSD of Peak Area< 1.0%< 1.5%≤ 2.0%
Table 2: Specificity and Selectivity
ParameterHPLC MethodGC Method
Interference from Placebo No interfering peaks at the retention time of this compound.No interfering peaks at the retention time of this compound.
Peak Purity Peak purity index > 0.999.Mass spectral library match > 95%.
Table 3: Linearity and Range
ParameterHPLC MethodGC MethodAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 10 µg/mLTo be defined by the application.
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept Close to zeroClose to zeroReport value
Table 4: Accuracy and Precision
ParameterHPLC MethodGC MethodAcceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance.[10]
Repeatability (% RSD) < 1.0%< 2.0%≤ 2.0%
Intermediate Precision (% RSD) < 1.5%< 2.5%≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLC MethodGC Method
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Logical Relationship of Validation Parameters

The following diagram illustrates the relationship between key validation parameters.

Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ

Caption: Interdependence of analytical method validation parameters.

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and GC methods are provided below. A certified reference standard of this compound with documented purity should be used for all experiments.[11]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 1% aqueous acetic acid (e.g., 55:45 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 275 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to obtain calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and diluted to fall within the calibration range.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Injector Temperature: 250°C.[13]

  • Oven Temperature Program: Initial temperature of 45°C held for 1 minute, then ramped to 230°C at 4°C/min and held for 2 minutes.[13]

  • Ion Source: Electron Ionization (EI) at 70 eV.[13]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., ethanol) and serially diluted.

  • Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction) may be required to isolate this compound from the sample matrix before analysis.[13]

Conclusion

This guide has provided a comparative overview of the validation of an analytical method for this compound using HPLC and GC techniques, guided by the ICH Q2(R1) framework. The presented data, while hypothetical, is based on established analytical methodologies for similar compounds and serves to illustrate the expected performance of a validated method. The choice of method will ultimately depend on the specific analytical needs. Regardless of the chosen technique, a thorough validation using a certified reference standard is paramount to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.

References

A Sensory Showdown: Ethylvanillin Acetate vs. Other Vanillin Derivatives in the Pursuit of Nuanced Vanilla Aromas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise sensory experiences is paramount. In the vast world of flavor and fragrance compounds, vanillin and its derivatives stand out for their universally cherished aroma. This guide provides a detailed sensory analysis comparing Ethylvanillin acetate with other key vanillin derivatives, supported by experimental data and protocols to aid in the selection of the optimal compound for specific applications.

This comparative guide delves into the nuanced sensory profiles of this compound, Vanillin, Ethylvanillin, Vanillin acetate, Vanillin isobutyrate, and Vanillin propylene glycol acetal. By presenting available quantitative and qualitative data, this document aims to be an invaluable resource for professionals requiring a deeper understanding of these influential aroma chemicals.

Comparative Sensory Analysis

CompoundChemical StructureOdor ProfileTaste ProfileOdor Threshold (in water)Key Characteristics & Remarks
This compound 4-(acetyloxy)-3-ethoxybenzaldehydeVanilla, milky, creamy, caramellic, powdery.Not specified in available literature.Not specified in available literature.A derivative of ethylvanillin, it is suggested for use as a flavoring agent in chocolate and confectionery.
Vanillin 4-hydroxy-3-methoxybenzaldehydeSweet, warm, powdery, creamy, balsamic, pleasant.[1] Synthetic vanillin can have a more pronounced phenolic note.[1][2]Sweet, vanilla, creamy, powdery with a balsamic nuance.20-200 ppbThe primary component of natural vanilla extract. It is also known to elicit a secondary bitter taste sensation by activating bitter taste receptors TAS2R14, TAS2R20, and TAS2R39.[3][4]
Ethylvanillin 3-ethoxy-4-hydroxybenzaldehydeIntense sweet, creamy vanilla with chocolatey and caramel nuances.[5] Described as having a more artificial and "foody" aspect than vanillin.More intense vanilla taste than vanillin.[6]Not specified in available literature, but noted to be 3-4 times more potent than vanillin.[5]A synthetic derivative that is significantly stronger than vanillin.[6]
Vanillin Acetate 4-acetoxy-3-methoxybenzaldehydeMild, balsamic, floral, with a non-vanillin flavor.Sweet, vanilla, creamy, and powdery with a balsamic nuance (at 40 ppm).Not specified in available literature.Described as having a sweet, creamy, and heliotropin-like taste.[7] Used as a modifier for vanillin and related derivatives to "freshen-up" the heavy aroma.
Vanillin Isobutyrate 4-formyl-2-methoxyphenyl 2-methylpropanoateRich, creamy vanilla with delicate notes of caramel, fruit, cheese, crème soda, and butterscotch.[8]Not specified in available literature.Not specified in available literature.A heat-stable flavorant used in a variety of food products and as a low-volatility fragrance fixative.[9]
Vanillin Propylene Glycol Acetal 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenolSweet, creamy, vanilla, with phenolic and slightly floral undertones.[10][11]Sweet, smoky, phenolic, vanilla. Adds smoky vanilla notes to flavors like toasted marshmallow and chocolate fudge.Not specified in available literature.Offers increased stability in alkaline environments with less discoloration compared to vanillin.[12] It can also activate sensory irritant receptors TRPA1 and TRPV1.[13]

Experimental Protocols

A robust and standardized methodology is crucial for obtaining reliable and reproducible sensory data. Quantitative Descriptive Analysis (QDA) is a widely used and respected method for this purpose.

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the sensory attributes of vanillin derivatives.

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between similar samples, and verbal fluency.[14]

  • Training: Conduct a series of training sessions (typically 20-40 hours) to familiarize panelists with the product category and develop a consensus on the sensory terminology (lexicon) to be used.[15] Reference standards for each attribute should be provided to anchor the panelists' perceptions.

2. Lexicon Development:

  • Through a series of sessions with the training panel, a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the vanillin derivatives is generated.

  • The panel, facilitated by a panel leader, discusses and agrees upon the definition of each attribute and the appropriate reference standards.

3. Data Collection:

  • Samples of each vanillin derivative are prepared in a neutral base (e.g., water, milk, or unscented oil) at a predetermined concentration.

  • Samples are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).[15]

  • Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).

  • The order of sample presentation is randomized for each panelist to minimize bias.

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the sensory attributes among the vanillin derivatives.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • The results are often presented in a "spider web" or radar plot for easy visualization of the sensory profiles.

G cluster_protocol Quantitative Descriptive Analysis (QDA) Workflow A Panelist Selection & Training B Lexicon Development A->B Develop consensus vocabulary C Sample Preparation B->C Define attributes & references D Sensory Evaluation C->D Present randomized samples E Data Collection D->E Panelists rate intensities F Statistical Analysis E->F ANOVA, PCA G Results & Interpretation F->G Generate sensory profiles G cluster_pathway Generalized Olfactory Signal Transduction Pathway Odorant Vanillin Derivative OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_Na Ca2+, Na+ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

A Comparative Analysis of the Antioxidant Potential: Ethylvanillin Acetate vs. Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the antioxidant activities of ethylvanillin acetate and vanillin, supported by experimental data and methodologies.

Introduction

Vanillin, a widely recognized phenolic aldehyde, is a major component of vanilla bean extract and is extensively used in the food, pharmaceutical, and cosmetic industries. Its antioxidant properties have been a subject of considerable research. Ethylvanillin, a synthetic analog of vanillin, is known for its more potent vanilla-like flavor and aroma. Its acetate ester, this compound, is also utilized in various applications. This guide delves into a comparative analysis of the antioxidant efficacy of this compound and vanillin, presenting quantitative data from scientific studies to aid in research and development.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a common metric for this evaluation. A lower IC50 value indicates a higher antioxidant activity.

A study comparing the antioxidant activity of vanillin and its acetylated derivative (referred to as vanillyl acetate, synthesized through the acetylation of vanillin) using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed a notable difference in their efficacy.[1][2]

CompoundDPPH Radical Scavenging Activity (IC50)
Vanillin0.81 µg/mL[1][2]
Vanillyl Acetate (Acetylated Vanillin)0.63 µg/mL[1][2]

This data indicates that the acetylation of vanillin to form vanillyl acetate results in a moderate enhancement of its antioxidant activity, as demonstrated by the lower IC50 value in the DPPH assay.[1][2]

Further research has consistently shown that ethylvanillin, a closely related compound to this compound, exhibits stronger antioxidant properties than vanillin in various assays. For instance, the antioxidant activity of ethylvanillin was found to be significantly more potent than that of vanillin in the oxidative hemolysis inhibition assay (OxHLIA), while their performance was comparable in the Oxygen Radical Absorbance Capacity (ORAC) assay.[3][4] This suggests that the ethoxy group in ethylvanillin contributes to its enhanced antioxidant potential, a characteristic that is likely to be retained or even amplified in its acetate form.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method for determining the free radical scavenging activity of antioxidants. The methodology involves the following key steps:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds (this compound and vanillin) are mixed with the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes) to allow the antioxidants to react with the DPPH radicals.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Visualizing the Comparison

To visually represent the concepts discussed, the following diagrams are provided.

cluster_vanillin Vanillin cluster_ethylvanillin_acetate This compound Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Ethylvanillin_Acetate This compound (3-ethoxy-4-acetoxybenzaldehyde) Vanillin->Ethylvanillin_Acetate Acetylation & Ethoxylation

Caption: Chemical relationship between Vanillin and this compound.

DPPH_Radical DPPH Radical (Stable Free Radical) Antioxidant Antioxidant (Vanillin or this compound) DPPH_H DPPH-H (Non-Radical Form) DPPH_Radical->DPPH_H Donates Hydrogen Atom Antioxidant_Radical Antioxidant Radical Antioxidant->Antioxidant_Radical Forms a Stable Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Sample Solutions (Vanillin & this compound) start->prep_samples mix Mix DPPH and Sample Solutions prep_dpph->mix prep_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow of the DPPH antioxidant activity assay.

Conclusion

The available data suggests that this compound possesses a greater antioxidant potential compared to vanillin, as indicated by its lower IC50 value in the DPPH radical scavenging assay.[1][2] This is consistent with broader findings that show ethylvanillin to be a more potent antioxidant than vanillin in several other experimental models.[3][4] The acetylation and the presence of an ethoxy group appear to enhance the molecule's ability to donate a hydrogen atom and neutralize free radicals. For researchers and drug development professionals, this compound presents a promising candidate for applications requiring enhanced antioxidant activity. Further studies employing a wider range of antioxidant assays are warranted to fully elucidate the comparative antioxidant profiles of these two compounds.

References

A Comparative Guide to HPLC and GC Methods for Ethylvanillin Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Ethylvanillin acetate. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each technique for this specific application.

Introduction to this compound Analysis

This compound, a key flavoring agent, requires precise and accurate quantification for quality control in the food, fragrance, and pharmaceutical industries. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between HPLC and GC depends on various factors, including the sample matrix, desired sensitivity, and the specific goals of the analysis. This guide aims to provide the necessary information to make an informed decision.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of ethylvanillin and its derivatives. It is important to note that a direct comparative study for this compound was not found in publicly available literature. Therefore, the data presented here is a composite derived from studies on ethylvanillin, a closely related compound. This information serves as a strong indicator of the expected performance for this compound analysis.

Performance ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.99
Accuracy (Recovery) 91.3% - 97.0%[1]95.0% - 105%
Precision (RSD) 1.0% - 1.7%[1]1.92% - 4.04%
Limit of Detection (LOD) 0.2 mg/kg[1]0.05 mg/kg[2]
Limit of Quantification (LOQ) Not explicitly foundNot explicitly found
Typical Run Time 10 - 20 minutes5 - 15 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of ethylvanillin and can be adapted for this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase : A mixture of methanol and a mildly acidic aqueous solution is typically employed. For example, a mobile phase of 40:60 methanol and 0.2% v/v phosphoric acid in water can be effective.[3]

  • Flow Rate : A flow rate of 1.0 mL/min is a common starting point.[3]

  • Detection : UV detection at 254 nm is appropriate for this compound due to its aromatic structure.[3]

  • Injection Volume : 10 µL is a typical injection volume.[3]

  • Sample Preparation : Samples should be dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC) Method

The following protocol outlines a general approach for the analysis of ethylvanillin and related compounds using GC, which can be optimized for this compound.

  • Instrumentation : A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.

  • Column : A non-polar or medium-polarity capillary column, such as a DB-1 or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.

  • Carrier Gas : Helium or hydrogen is typically used as the carrier gas.

  • Injector : A split/splitless injector is commonly used, with an injection temperature around 250 °C.

  • Oven Temperature Program : A temperature gradient is often employed to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Detector : An FID is a robust and sensitive detector for general quantification. An MS detector can provide additional structural information for peak identification. The detector temperature is usually set around 280-300 °C.

  • Sample Preparation : Samples are dissolved in a volatile organic solvent, such as ethanol or hexane, prior to injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_comparison Method Comparison sample Sample Weighing & Dissolution filtration Filtration (HPLC) / Dilution (GC) sample->filtration hplc HPLC Injection filtration->hplc gc GC Injection filtration->gc integration Peak Integration & Quantification hplc->integration gc->integration validation Method Validation Parameters integration->validation comparison Comparison of Performance Data validation->comparison

Caption: Experimental workflow for the cross-validation of HPLC and GC methods.

logical_relationship cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_decision Method Selection Criteria compound This compound hplc_adv Advantages: - Suitable for non-volatile impurities - Robust and well-established compound->hplc_adv Analysis by gc_adv Advantages: - High sensitivity - Faster analysis times - Lower solvent cost compound->gc_adv Analysis by hplc_disadv Disadvantages: - Longer run times - Higher solvent consumption criteria Sample Matrix Required Sensitivity Throughput Needs Regulatory Requirements hplc_disadv->criteria gc_disadv Disadvantages: - Requires volatile and thermally stable compounds - Potential for sample degradation at high temperatures gc_disadv->criteria

Caption: Logical relationship for selecting between HPLC and GC for this compound analysis.

References

A Comparative Guide to the Purity Assessment of Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of Ethylvanillin acetate, a significant flavoring agent. While specific literature on the purity analysis of this compound is limited, this document extrapolates from established methods for the closely related and extensively studied compound, ethylvanillin. The guide focuses on providing a robust framework for researchers to develop and validate methods for the quality control of this compound.

Introduction to this compound

This compound, the acetate ester of ethylvanillin, is utilized in the food and fragrance industries for its characteristic vanilla-like aroma. Ensuring the purity of this compound is critical for its application, as impurities can affect its sensory profile, stability, and safety. This guide compares the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the comprehensive purity assessment of this compound.

Data Presentation: Purity of Commercial this compound

Quantitative data on the purity of commercially available this compound is summarized below. It is important to note that the analytical method used to determine this purity is not always specified by the vendor.

Supplier Reported Purity (%) CAS Number
Supplier A99.7%72207-94-4
Supplier B99.65%72207-94-4
Supplier C99.57%72207-94-4

Potential Impurities:

Based on the synthesis of the parent compound, ethylvanillin, potential impurities in this compound may include:

  • Unreacted Ethylvanillin: The starting material for the acetylation reaction.

  • Residual Acetic Anhydride or Acetyl Chloride: Reagents used in the synthesis.

  • By-products of Synthesis: Such as di- and tri-acetylated species or other related aromatic compounds.

  • Isomers: Positional isomers of ethylvanillin formed during its synthesis could also be present as their acetate derivatives.

Comparison of Analytical Methodologies

The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the potential impurities.

Method Principle Advantages Disadvantages Applicability to this compound
LC-MS Separation by liquid chromatography followed by detection by mass spectrometry.High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification.Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantification.Highly suitable for identifying and quantifying trace impurities. The proposed method below is based on this technique.
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds. High separation efficiency.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of some analytes.Suitable for the analysis of this compound and volatile impurities. May require careful optimization of inlet temperature to avoid degradation.
HPLC-UV Separation by high-performance liquid chromatography with detection by UV-Vis spectroscopy.Robust, reproducible, and widely available. Lower cost than MS detection.Less sensitive and selective than MS. Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify.A good method for quantifying the main component and known, UV-active impurities. Less effective for identifying unknown impurities.
NMR Nuclear Magnetic Resonance spectroscopy provides structural information and can be used for quantitative analysis (qNMR).A primary ratio method that can provide absolute quantification without a reference standard for the analyte. Gives detailed structural information about impurities.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures.Excellent for structural confirmation and for quantifying major components and significant impurities. Less suitable for trace analysis.

Experimental Protocols

Proposed LC-MS Method for Purity Assessment of this compound

This proposed method is adapted from established LC-MS methods for ethylvanillin and is expected to provide excellent performance for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

Visualizations

Logical Workflow for Purity Assessment

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Receiving Receive Ethylvanillin Acetate Sample Sample_Preparation Prepare Sample Solution (e.g., 10 µg/mL in Methanol/Water) Sample_Receiving->Sample_Preparation LC_MS_Analysis LC-MS Analysis (Primary Method) Sample_Preparation->LC_MS_Analysis Alternative_Methods Alternative Methods (GC-MS, HPLC-UV, NMR) LC_MS_Analysis->Alternative_Methods Orthogonal Verification Data_Acquisition Acquire Chromatograms and Mass Spectra LC_MS_Analysis->Data_Acquisition Data_Processing Integrate Peaks and Identify Impurities Data_Acquisition->Data_Processing Purity_Calculation Calculate Purity (Area % or with Standards) Data_Processing->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway for LC-MS Analysis

Sample_Injection Sample Injection LC_Separation Liquid Chromatography (C18 Column) Sample_Injection->LC_Separation Mobile Phase Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Eluent Mass_Analysis Mass Analyzer (Quadrupole or TOF) Ionization->Mass_Analysis Ions Detection Detector Mass_Analysis->Detection Separated Ions Data_Output Mass Spectrum and Chromatogram Detection->Data_Output Signal

Caption: Key stages in the LC-MS analysis of this compound.

A Comparative Analysis of the Stability of Vanillin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the thermal, photo-, and pH stability of various vanillin derivatives, supported by experimental data and detailed protocols.

Vanillin, a widely used flavoring agent and platform chemical, serves as a scaffold for the synthesis of a diverse array of derivatives with applications in pharmaceuticals, materials science, and food technology. The inherent stability of these derivatives under various environmental stressors is a critical determinant of their efficacy, shelf-life, and overall performance. This guide provides a comparative study of the stability of different classes of vanillin derivatives, including ethers, esters, acetals, glycosides, and Schiff bases, under thermal, photo-, and pH-induced stress conditions.

Executive Summary of Stability Comparison

The stability of vanillin derivatives is significantly influenced by the nature of the functional group modifying the core vanillin structure. The following table summarizes the general stability trends observed across different classes of derivatives.

Derivative ClassThermal StabilityPhotostabilitypH Stability (Alkaline)Key Takeaways
Vanillin ModerateProne to degradationProne to oxidation and discolorationBaseline for comparison.
Ethyl Vanillin Higher than vanillinMore stable than vanillinMore resistant to oxidation than vanillinEnhanced stability due to the ethoxy group.
Vanillin Acetals GoodGenerally stableHigh stability, resists discolorationProtection of the aldehyde and hydroxyl groups confers high stability.
Vanillin Esters VariableProne to hydrolysisSusceptible to hydrolysisStability is dependent on the ester group and conditions.
Vanillin Glycosides GoodGenerally stableStable, but can be enzymatically hydrolyzedGlycosylation improves water solubility and stability.
Vanillin Schiff Bases HighVariableGenerally stableThe imine bond can confer high thermal stability.

Thermal Stability Assessment

The thermal stability of vanillin and its derivatives is crucial for applications involving high-temperature processing, such as in baking or polymer manufacturing. Thermogravimetric analysis (TGA) is a standard method to evaluate thermal decomposition.

Quantitative Thermal Degradation Data
CompoundDecomposition Onset (°C)Key Observations
Vanillin~160-200°CShows a 5% thermal decomposition after 24 hours at 150°C.
Vanillin-based Polybenzoxazines>300°CExhibit very high thermal stability due to their highly cross-linked structure.
Vanillin Schiff BasesTmax ~343-350°CThe imine bond contributes to high thermal stability.

Note: Direct comparative TGA data for a wide range of simple vanillin derivatives under identical conditions is limited in the reviewed literature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A typical TGA protocol for assessing the thermal stability of vanillin derivatives involves the following steps:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the vanillin derivative is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature.

Photostability Assessment

Exposure to light, particularly in the UV region, can lead to the degradation of vanillin and its derivatives, resulting in discoloration and loss of functionality. Photostability is a critical parameter for products intended for outdoor use or those packaged in transparent materials.

Key Findings on Photodegradation
  • Vanillin: Direct photodegradation of vanillin upon UV-A exposure is considered unlikely. However, it is susceptible to photosensitized degradation, leading to the formation of dimers.[1] The photolysis of vanillin produces a short-lived triplet state that can generate radicals, leading to degradation and yellowing.[2]

  • Vanillin Acetals: Acetal derivatives of ethyl vanillin have been shown to exhibit great photostability.

  • Isovanillin: The rate constant of isovanillin decomposition under laser photolysis is slightly higher than that of vanillin.

Experimental Protocol: Photostability Testing (ICH Q1B Guideline Adaptation)

The following protocol is adapted from the ICH Q1B guidelines for photostability testing and can be applied to vanillin derivatives:

  • Sample Preparation: Prepare solutions of the vanillin derivatives in a suitable solvent (e.g., acetonitrile, water) in quartz cuvettes or on a solid support. Prepare "dark control" samples by wrapping identical samples in aluminum foil.

  • Light Source: Expose the samples to a light source capable of emitting both visible and UV light. A xenon lamp or a metal halide lamp designed to produce an output similar to the D65/ID65 emission standard is recommended. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Exposure Conditions: Place the samples and dark controls in a photostability chamber at a controlled temperature to minimize thermal degradation.

  • Analysis: At predetermined time intervals, withdraw samples and analyze them for degradation using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

  • Data Evaluation: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation. Calculate the quantum yield of photodegradation for a more quantitative comparison.

pH Stability Assessment

The stability of vanillin derivatives in aqueous solutions at different pH values is critical for their application in food, beverages, and pharmaceutical formulations. The phenolic hydroxyl group in vanillin (pKa ~7.4) makes it susceptible to changes in alkaline conditions.

Summary of pH Stability
  • Vanillin: Vanillin is prone to oxidation and discoloration in alkaline solutions.[3] This is intensified at higher pH values.

  • Ethyl Vanillin: Exhibits better resistance to oxidation in dilute solutions compared to vanillin.

  • Vanillin Propylene Glycol Acetal: This acetal is stable in neutral or alkaline environments with little discoloration.[4][5] However, it can decompose to release vanillin at high temperatures. The half-life of vanillin PG acetal in a physiological buffer at pH 7.4 was found to be greater than 36 hours.[6]

  • Vanillin Schiff Bases: Generally, Schiff bases derived from aromatic aldehydes are stable.[7] Their stability in acidic and alkaline conditions can vary depending on the substituent on the nitrogen atom.

Experimental Protocol: pH Stability Study

The following protocol outlines a general procedure for assessing the pH stability of vanillin derivatives:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of the vanillin derivatives in a suitable solvent. Dilute the stock solutions in each of the prepared buffers to a known concentration.

  • Incubation: Store the buffered solutions in sealed vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) and protect them from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution. Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of the vanillin derivative and identify any major degradation products.

  • Data Analysis: Plot the concentration of the derivative as a function of time for each pH. Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Degradation Pathways and Mechanisms

Understanding the degradation pathways of vanillin derivatives is essential for developing strategies to enhance their stability.

General Degradation Pathways
  • Oxidation: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation. A common degradation product of vanillin is vanillic acid.[8] In alkaline conditions, oxidation can lead to the formation of colored polymeric products.

  • Dimerization: Photochemical reactions can lead to the formation of dimers, as observed in the photosensitized degradation of vanillin.[1]

  • Hydrolysis: Ester and acetal derivatives can undergo hydrolysis, especially under acidic or basic conditions, to regenerate vanillin or its alcohol.

  • Retro-Aldol Reaction: Under certain alkaline conditions, vanillin can undergo a retro-aldol cleavage.

Vanillin_Degradation_Pathways Vanillin Vanillin Vanillic_Acid Vanillic_Acid Vanillin->Vanillic_Acid Oxidation Vanillyl_Alcohol Vanillyl_Alcohol Vanillin->Vanillyl_Alcohol Reduction Dimers Dimers Vanillin->Dimers Photodegradation Polymeric_Products Polymeric_Products Vanillin->Polymeric_Products Alkaline Oxidation

Caption: Simplified degradation pathways of vanillin.

Experimental Workflows

The systematic evaluation of the stability of vanillin derivatives involves a series of well-defined experimental workflows.

Stability_Testing_Workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_pH pH Stability TGA Thermogravimetric Analysis (TGA) Data_Analysis Data Analysis & Comparison TGA->Data_Analysis Isothermal_Stress Isothermal Stress Test Isothermal_Stress->Data_Analysis ICH_Q1B ICH Q1B Protocol ICH_Q1B->Data_Analysis Quantum_Yield Quantum Yield Determination Quantum_Yield->Data_Analysis pH_Profile Degradation vs. pH Profile pH_Profile->Data_Analysis Kinetics Kinetic Analysis Kinetics->Data_Analysis Sample_Preparation Sample Preparation & Characterization Analytical_Method Development of Stability-Indicating HPLC Method Sample_Preparation->Analytical_Method Analytical_Method->TGA Analytical_Method->Isothermal_Stress Analytical_Method->ICH_Q1B Analytical_Method->Quantum_Yield Analytical_Method->pH_Profile Analytical_Method->Kinetics

Caption: General workflow for comparative stability testing.

Conclusion

The stability of vanillin derivatives is a multifaceted property that is highly dependent on the specific chemical modification of the vanillin core. Ethyl vanillin and vanillin acetals generally exhibit enhanced stability compared to vanillin itself, making them suitable for applications requiring greater resistance to oxidative and alkaline conditions. Vanillin Schiff bases show promise for high-temperature applications due to their high thermal stability. A thorough understanding of the stability profiles of these derivatives, obtained through standardized testing protocols, is crucial for the selection of the most appropriate compound for a given application and for the development of strategies to mitigate degradation and ensure product quality and longevity. Further research focusing on direct, quantitative comparisons of a wider range of derivatives under standardized conditions would be invaluable to the scientific community.

References

Ethylvanillin Acetate's Antifungal Potential: A Comparative Analysis with Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antifungal activity of ethylvanillin acetate and other benzaldehydes, supported by experimental data. As direct antifungal studies on this compound are limited, this guide utilizes data for its closely related precursor, o-ethyl vanillin, as a proxy to contextualize its potential efficacy within the broader class of benzaldehyde derivatives.

Benzaldehydes, a class of aromatic aldehydes, are gaining attention for their potential as antifungal agents. Their mechanism of action is primarily attributed to the disruption of cellular antioxidation processes in fungi, leading to oxidative stress and mitochondrial dysfunction[1][2]. This guide synthesizes available data to compare the in vitro antifungal potency of various benzaldehydes against key fungal pathogens.

Comparative Antifungal Activity:

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible fungal growth. The following table summarizes the MIC values for o-ethyl vanillin and other relevant benzaldehydes against several pathogenic fungi. Lower MIC values indicate greater antifungal potency.

CompoundFungal SpeciesMIC (µg/mL)Reference
o-Ethyl Vanillin Cryptococcus neoformans4[Kim et al., 2014]
VanillinAspergillus flavus200[Li et al., 2021]
VanillinCandida albicans1250[Ates et al., 2011]
BenzaldehydeAspergillus fumigatus>128[Campbell et al., 2011]
Salicylaldehyde (2-Hydroxybenzaldehyde)Aspergillus fumigatus0.5 mM (~61)[Campbell et al., 2011]
Salicylaldehyde (2-Hydroxybenzaldehyde)Candida albicans62.5[Ates et al., 2011]
p-Anisaldehyde (4-Methoxybenzaldehyde)Candida albicans250-600[Shreaz et al., 2011]
CinnamaldehydeAspergillus fumigatus1.0 mM (~132)[Campbell et al., 2011]
2-Hydroxy-5-methoxybenzaldehydeAspergillus fumigatus0.5 mM (~77)[Campbell et al., 2011]

Note: The data presented is compiled from various studies and should be interpreted with consideration for potential variations in experimental methodologies.

Experimental Protocols:

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing antifungal activity. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays, a common method cited in the referenced studies.

Broth Microdilution Method for MIC Determination:
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C for yeasts and 28-35°C for molds) for 24-48 hours.

    • A suspension of fungal cells or spores is prepared in sterile saline or phosphate-buffered saline (PBS).

    • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells or spores (e.g., 0.5 McFarland standard for yeasts).

  • Preparation of Antifungal Solutions:

    • The benzaldehyde compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL per well.

    • Control wells are included: a growth control (medium and inoculum without the antifungal agent), a sterility control (medium only), and a solvent control (medium, inoculum, and the solvent used to dissolve the antifungal).

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-48 hours for yeasts and up to 72 hours for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Antifungal Dilutions C->D E Incubate Plate D->E F Read Results E->F G Determine MIC F->G

Fig. 1: Experimental workflow for MIC determination.

Mechanism of Action:

The antifungal activity of benzaldehydes is linked to their ability to induce oxidative stress within fungal cells. This is achieved through the disruption of the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS). The subsequent oxidative stress can damage cellular components, including the mitochondria, ultimately inhibiting fungal growth.

mechanism_of_action cluster_cell benzaldehyde Benzaldehyde Derivative fungal_cell Fungal Cell antioxidant_system Cellular Antioxidation System (e.g., Glutathione Reductase, Superoxide Dismutase) benzaldehyde->antioxidant_system Disrupts ros Increased Reactive Oxygen Species (ROS) antioxidant_system->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria inhibition Inhibition of Fungal Growth mitochondria->inhibition

Fig. 2: Proposed antifungal mechanism of benzaldehydes.

References

Quantitative comparison of Ethylvanillin acetate in different commercial food products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of ethylvanillin, a widely used synthetic flavoring agent, in various commercial food products. Due to the limited evidence of ethylvanillin acetate's use as a food additive, this guide focuses on the more prevalent and structurally similar compound, ethylvanillin. The information presented herein is intended for an audience with a professional background in research, science, and drug development.

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound that is two to four times more potent in flavor than vanillin, the primary component of natural vanilla extract[1]. Its cost-effectiveness and stability make it a popular choice in the food industry for imparting a strong vanilla-like flavor to a wide array of products, including baked goods, ice cream, beverages, and confectionery[1][2][3][4][5]. This guide offers a comparative overview of ethylvanillin concentrations found in these products, details the analytical methodologies for its quantification, and explores the sensory perception pathways it activates.

In contrast, this compound is the acetate ester of ethylvanillin. While chemically related, its application as a food flavoring agent is not well-documented in publicly available literature or regulatory databases. Some sources even explicitly state it is "not for flavor use". Therefore, a quantitative comparison of this compound in commercial foods is not feasible at this time due to a lack of evidence of its widespread use.

Quantitative Comparison of Ethylvanillin in Commercial Food Products

The concentration of ethylvanillin in food products can vary significantly depending on the desired flavor intensity and the food matrix. The following table summarizes typical and reported concentrations of ethylvanillin in various food categories. It is important to note that many sources provide recommended dosage ranges rather than measured concentrations in final consumer products.

Food CategoryProduct ExamplesTypical/Reported Ethylvanillin Concentration (mg/kg or ppm)Source(s)
Bakery & Confectionery Cakes, Cookies, Biscuits, Chocolate, Candies100 - 500 (recommended dosage) 51 - 122 (in cocoa powders)[6][7][8]
Dairy Products Ice Cream, Flavored Milk, Cream, Yogurt100 - 300 (recommended dosage)[4][7]
Beverages Soft Drinks, Flavored Drinks, Milkshakes20 - 50 (recommended dosage) 16 (in a lemon-flavored beverage)[7][9]
Breakfast Cereals Ready-to-eat cereals270 - 330[2]
Vanilla Extracts Artificial Vanilla Flavoring400 - 2200[2]

Experimental Protocols for Ethylvanillin Quantification

The quantitative analysis of ethylvanillin in complex food matrices typically involves chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and selective method for the determination of ethylvanillin in various food products.

  • Sample Preparation:

    • Extraction: A representative sample of the food product is homogenized. Ethylvanillin is then extracted using a suitable solvent, such as acetonitrile or a mixture of methanol and water. For high-fat matrices, a defatting step with a non-polar solvent like hexane may be employed.

    • Clean-up: The extract is purified to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique used for this purpose.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion of interest.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ethylvanillin.

    • Quantification: An internal standard, such as an isotopically labeled version of ethylvanillin, is often used to ensure accurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds like ethylvanillin.

  • Sample Preparation:

    • Extraction: Similar to HPLC, solvent extraction is used. For some matrices, headspace solid-phase microextraction (HS-SPME) can be employed for a solvent-free extraction of volatile compounds.

    • Derivatization (Optional): To improve the volatility and chromatographic behavior of ethylvanillin, a derivatization step (e.g., silylation) may be performed.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

    • Injection Mode: Splitless or split injection, depending on the expected concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of ethylvanillin.

Visualizations

Experimental Workflow for Ethylvanillin Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Food Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc Liquid Chromatography gc GC Separation (Capillary Column) cleanup->gc Gas Chromatography ms Mass Spectrometry (MS/MS or SIM) hplc->ms gc->ms quantification Quantification (Internal Standard) ms->quantification results Concentration Results quantification->results

Caption: A generalized workflow for the quantitative analysis of ethylvanillin in food matrices.

Plausible Signaling Pathway for Vanilla Flavor Perception

G cluster_olfactory Olfactory Perception cluster_taste Taste Perception (Bitter Component) ethylvanillin_o Ethylvanillin (Odorant) or_receptor Olfactory Receptor (GPCR) ethylvanillin_o->or_receptor Binds g_protein_o G-protein (Golf) or_receptor->g_protein_o Activates ac Adenylate Cyclase g_protein_o->ac Activates camp cAMP ac->camp Increases cng Cyclic Nucleotide- Gated Ion Channel camp->cng Opens ca_na_influx Ca2+/Na+ Influx cng->ca_na_influx depolarization_o Depolarization ca_na_influx->depolarization_o signal_o Signal to Brain (Olfactory Bulb) depolarization_o->signal_o ethylvanillin_t Ethylvanillin (Tastant) tas2r Bitter Taste Receptor (e.g., TAS2R14/20/39) ethylvanillin_t->tas2r Binds g_protein_t G-protein (Gustducin) tas2r->g_protein_t Activates plc Phospholipase C g_protein_t->plc Activates ip3 IP3 plc->ip3 Increases er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca2+ Release er->ca_release trpm5 TRPM5 Channel ca_release->trpm5 Opens na_influx Na+ Influx trpm5->na_influx depolarization_t Depolarization na_influx->depolarization_t signal_t Signal to Brain (Gustatory Cortex) depolarization_t->signal_t

References

Safety Operating Guide

Proper Disposal of Ethylvanillin Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of ethylvanillin acetate, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, may cause an allergic skin reaction, and can lead to serious eye irritation.[1] It is also harmful to aquatic life.[2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste. All disposal must be conducted in accordance with local, regional, and national environmental regulations.[3][4]

For Small, Uncontaminated Quantities:

  • Collection: Carefully sweep up solid this compound, avoiding dust formation.[3][5]

  • Containment: Place the collected solid into a suitable, clearly labeled, and closed container for chemical waste.[2][3]

  • Disposal: The sealed container should be handed over to a licensed disposal company.[3][5]

For Larger Quantities or Contaminated Materials:

  • Consultation: For larger quantities, it is recommended to consult with your institution's environmental health and safety (EHS) department or a licensed disposal company to determine the most appropriate disposal route.[3][5]

  • Incineration: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5] This should only be performed by a licensed waste disposal facility.

  • Contaminated Debris: Any materials, such as paper towels or gloves, that have come into contact with this compound should be collected in a sealed bag or container and disposed of as chemical waste.[3] Handle uncleaned containers as you would the product itself.[3][5]

Spill Management:

In the event of a spill, prevent further leakage if it is safe to do so.[3] Do not allow the product to enter drains or waterways.[3][5][6] For solid spills, sweep up the material and place it in a designated waste container.[2][3] For liquid solutions, absorb the spill with an inert material and dispose of the contaminated absorbent in a sealed container.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes its key hazard classifications, which inform the disposal protocols.

ParameterValueSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[1]
Eye Irritation Category 2A (Causes serious eye irritation)[1]
Aquatic Hazard Harmful to aquatic life[2]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Ethylvanillin_Acetate_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_small Small Quantity / Minor Contamination cluster_large Large Quantity / Significant Contamination cluster_spill Spill Response start Start: this compound Waste assess_quantity Assess Quantity and Contamination Level start->assess_quantity collect_solid Sweep up solid, avoiding dust assess_quantity->collect_solid Small, uncontaminated consult_ehs Consult EHS / Licensed Disposal Company assess_quantity->consult_ehs Large or contaminated contain_spill Contain spill, prevent entry to drains assess_quantity->contain_spill Spill contain_waste Place in a labeled, sealed container collect_solid->contain_waste hand_off_small Transfer to licensed disposal company contain_waste->hand_off_small incineration High-temperature incineration with scrubber consult_ehs->incineration hand_off_large Managed by specialized waste service incineration->hand_off_large absorb_liquid Absorb liquid with inert material contain_spill->absorb_liquid Liquid collect_spill Collect absorbed material / solid contain_spill->collect_spill Solid absorb_liquid->collect_spill dispose_spill_waste Dispose of as chemical waste collect_spill->dispose_spill_waste dispose_spill_waste->hand_off_small

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Ethylvanillin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Ethylvanillin acetate, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure safe laboratory operations and mitigate risks associated with the handling of this chemical.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] It is crucial to handle this compound with appropriate care in a well-ventilated area to avoid dust and aerosol formation.[1]

Summary of Hazards:

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
May cause an allergic skin reactionSensitisation, skin (Category 1)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Recommended PPE:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Step-by-Step Handling Procedures

  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Lay down absorbent bench paper to contain any potential spills.

  • Container Preparation : Pre-weigh a suitable, clean, and dry container with a lid (e.g., a vial or beaker).

  • Weighing :

    • Place the balance in a draft-free location.

    • Tare the balance with the empty, capped container.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder into the container using a clean spatula. Avoid creating dust.

    • Close the container and re-weigh it outside the hood to determine the exact mass of the transferred powder.

  • Solvent Addition : In a fume hood, add the calculated volume of the desired solvent to the container with the weighed this compound.

  • Dissolving : Cap the container and mix by swirling or using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if the solute's properties permit and it is safe to do so.

  • Quantitative Transfer : If transferring the solution to a volumetric flask, rinse the original container multiple times with small portions of the solvent and add the rinsings to the flask to ensure all the compound is transferred.

  • Final Volume Adjustment : Add the solvent to the final desired volume in the volumetric flask and mix thoroughly.

First Aid Measures

In case of exposure, follow these immediate first aid steps:

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Accidental Release and Disposal Plan

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Clean-up : For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Waste Categorization : this compound waste should be considered chemical waste.

  • Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Disposal : Dispose of the chemical waste through a licensed disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Logical Relationships

Ethylvanillin_Acetate_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) pre_weigh Pre-weigh Container prep_area->pre_weigh don_ppe Don Appropriate PPE don_ppe->prep_area transfer Transfer Powder in Fume Hood pre_weigh->transfer weigh Weigh Powder transfer->weigh clean_spill Clean Spills Immediately transfer->clean_spill If spill occurs dissolve Prepare Solution weigh->dissolve dissolve->clean_spill first_aid Administer First Aid dissolve->first_aid If exposure occurs decontaminate Decontaminate Work Area clean_spill->decontaminate dispose Dispose of Waste Properly decontaminate->dispose sds Consult SDS first_aid->sds

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.